(R)-2-Amino-4-cyclobutylbutanoic acid
Description
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Properties
IUPAC Name |
(2R)-2-amino-4-cyclobutylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESYJFOPIMOGO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (R)-2-Amino-4-cyclobutylbutanoic acid
An In-depth Technical Guide to (R)-2-Amino-4-cyclobutylbutanoic Acid: Structure, Properties, and Synthetic Considerations
Executive Summary
(R)-2-Amino-4-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl moiety, which imparts significant conformational rigidity. This structural feature is of high interest in medicinal chemistry for its potential to enhance metabolic stability and binding specificity to biological targets. While literature directly pertaining to the (R)-enantiomer is limited, this guide synthesizes data from its (S)-enantiomer and structurally related cycloalkyl amino acids to provide a comprehensive technical overview for researchers and drug development professionals. We will explore its physicochemical properties, propose robust methods for its spectroscopic characterization and stereoselective synthesis, and discuss its potential biological activities, particularly as a modulator of glutamate receptors.
Introduction to Cycloalkyl Amino Acids in Drug Discovery
The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a cornerstone of modern drug design. Non-proteinogenic amino acids containing cyclic moieties, such as cyclobutane or cyclopropane, are particularly valuable. The cyclobutyl group introduces a unique three-dimensional structure that restricts the conformational freedom of the molecule. This rigidity can lead to improved binding affinity and selectivity for target proteins, as well as enhanced resistance to enzymatic degradation compared to their linear counterparts.[1] Compounds containing these motifs have shown promise in various therapeutic areas, including neuroscience, where they can act as potent and selective receptor antagonists.[2] This guide provides a detailed examination of the (R)-isomer of 2-amino-4-cyclobutylbutanoic acid, offering a foundational resource for its synthesis and potential application.
Physicochemical and Structural Properties
The defining features of (R)-2-Amino-4-cyclobutylbutanoic acid are its stereocenter at the alpha-carbon and the appended cyclobutyl ring. These elements dictate its three-dimensional shape and its potential interactions with chiral biological systems.
Chemical Structure and Identifiers
-
IUPAC Name: (R)-2-Amino-4-cyclobutylbutanoic acid
-
Molecular Formula: C₈H₁₅NO₂[3]
-
Molecular Weight: 157.21 g/mol [3]
-
Stereochemistry: The (R)-configuration at the α-carbon is a critical determinant of its biological function. The stereochemistry of amino acid analogs often dictates their activity, as seen in NMDA antagonists where one configuration may be highly active while the other is inert.[2]
Predicted Physicochemical Data
| Property | Value | Source / Basis |
| Molecular Formula | C₈H₁₅NO₂ | Advanced ChemBlocks[3] |
| Molecular Weight | 157.21 | Advanced ChemBlocks[3] |
| CAS Number | 1932829-31-6 | (S)-enantiomer reference[3] |
| Purity (Typical) | >95% | AChemBlock (for S-enantiomer)[4] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene (for cyclopentyl analog)[5] |
| Predicted LogP | 1.3687 | ChemScene (for cyclopentyl analog)[5] |
Spectroscopic Characterization Profile
Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral characteristics are predicted for (R)-2-Amino-4-cyclobutylbutanoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
-
α-proton (~3.5-3.8 ppm): A triplet or doublet of doublets, coupled to the adjacent methylene protons.
-
β-methylene protons (~1.6-1.9 ppm): A complex multiplet, diastereotopic due to the adjacent chiral center.
-
γ-methylene protons (~2.0-2.3 ppm): A multiplet, coupled to the β-protons and the cyclobutyl methine proton.
-
Cyclobutyl protons (~1.7-2.1 ppm): A series of complex, overlapping multiplets.
-
Amine protons (broad, variable shift): Broad signal for the -NH₂ group.
-
Carboxylic acid proton (broad, >10 ppm): A broad singlet for the -COOH proton.
¹³C NMR Spectroscopy
The carbon spectrum should display eight distinct signals:
-
Carbonyl carbon (~175-180 ppm): The carboxylic acid carbon.
-
α-carbon (~50-55 ppm): The carbon bearing the amino group.
-
β-carbon and γ-carbon (~30-40 ppm): The two methylene carbons in the side chain.
-
Cyclobutyl carbons (~20-35 ppm): Four distinct signals for the carbons of the cyclobutyl ring.
Infrared (IR) Spectroscopy
Key vibrational modes will confirm the presence of the primary functional groups.[6][7]
-
O-H stretch (2500-3300 cm⁻¹): A very broad band characteristic of the carboxylic acid.
-
N-H stretch (3300-3500 cm⁻¹): One or two sharp peaks for the primary amine.
-
C-H stretch (2850-3000 cm⁻¹): Signals for the aliphatic C-H bonds.
-
C=O stretch (~1700-1725 cm⁻¹): A strong, sharp absorption for the carbonyl group.
-
N-H bend (~1580-1650 cm⁻¹): A characteristic bending vibration for the amine.
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.
-
Molecular Ion (M⁺): A peak at m/z = 157 (for ESI, [M+H]⁺ at m/z = 158).
-
Key Fragments: Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and cleavage at the β-γ bond, leading to fragments corresponding to the cyclobutyl-containing side chain.
Synthesis and Purification Workflow
A robust and stereocontrolled synthesis is paramount for obtaining the pure (R)-enantiomer for biological evaluation.
Proposed Stereoselective Synthetic Protocol
A plausible approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. This method provides reliable control over the stereochemistry at the α-carbon.
Step 1: Preparation of the Chiral Auxiliary Schiff Base
-
To a solution of (R)-2-hydroxy-pinanone (1.0 eq) in toluene, add glycine tert-butyl ester (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 12-18 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the chiral Schiff base, which can be used without further purification.
-
Causality: The pinanone auxiliary serves as a chiral scaffold, directing the subsequent alkylation to occur from a specific face of the molecule, thereby establishing the desired (R)-stereochemistry.
-
Step 2: Asymmetric Alkylation
-
Dissolve the Schiff base (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) and stir for 1 hour to ensure complete enolate formation.
-
Add a solution of 1-(2-bromoethyl)cyclobutane (1.2 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Causality: The bulky chiral auxiliary sterically hinders one face of the planar enolate, forcing the incoming electrophile (1-(2-bromoethyl)cyclobutane) to attack from the opposite face, leading to a high diastereomeric excess.
-
Step 3: Hydrolysis and Deprotection
-
Dissolve the alkylated product in a mixture of 6M hydrochloric acid and THF (1:1).
-
Heat the mixture at 50 °C for 6 hours to hydrolyze both the imine and the tert-butyl ester.
-
Cool the reaction mixture, wash with dichloromethane to remove the chiral auxiliary, and then adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.
-
Collect the solid product by filtration, wash with cold water and ether, and dry under vacuum.
Purification and Characterization Workflow
The following workflow ensures the final product is of high purity and its structure is confirmed.
Caption: Synthesis, Purification, and Analysis Workflow.
Potential Biological Activity and Applications
The rigid structure of (R)-2-Amino-4-cyclobutylbutanoic acid makes it an intriguing candidate for probing protein binding sites that accommodate amino acid ligands.
Rationale for Investigation: Glutamate Receptor Modulation
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are key therapeutic targets. The design of conformationally constrained glutamate analogs is a proven strategy for achieving receptor subtype selectivity and modulating activity. Amino acids with cyclopropyl and cyclobutyl moieties have been successfully developed as NMDA receptor antagonists.[2] The specific stereochemistry and length of the side chain in (R)-2-Amino-4-cyclobutylbutanoic acid make it a prime candidate for investigation as a competitive antagonist at the glutamate binding site of the NMDA receptor.
Hypothetical Mechanism of Action: NMDA Receptor Antagonism
As a structural analog of glutamate, the molecule could potentially bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor. However, due to its unique conformation imposed by the cyclobutyl ring, it may fail to induce the conformational change necessary for channel activation, thereby acting as an antagonist and blocking the binding of endogenous glutamate.
Caption: Hypothetical Antagonism at the NMDA Receptor.
Conclusion
(R)-2-Amino-4-cyclobutylbutanoic acid represents a valuable yet underexplored chemical entity. Its rigid cyclobutyl-containing side chain and defined stereochemistry provide a strong rationale for its synthesis and investigation as a pharmacological tool, particularly in the field of neuroscience. This guide provides the necessary foundational knowledge for its chemical synthesis, purification, and characterization, and outlines a clear hypothesis for its potential biological mechanism of action. Further experimental validation of these proposed methods and activities is a promising avenue for future research and drug discovery efforts.
References
-
PubChem. 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-. National Center for Biotechnology Information. [Link]
-
Bermejo, A., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4945-4956. [Link]
-
Evidente, A., & Kornienko, A. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Alkaloids: Chemistry and Biology. [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
PubChem. 2-Amino-3-cyclobutylpropanoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (1987).
-
Grewer, C., et al. (2016). 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & Medicinal Chemistry Letters, 26(3), 1044-1047. [Link]
-
AdooQ Bioscience. (R)-2-amino-3-cyclobutylpropanoic acid. AdooQ Bioscience LLC. [Link]
-
Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 449-456. [Link]
-
Rahman, M., et al. (2021). Bioactive compounds in functional food and their role as therapeutics. Bioactive Compounds in Health and Disease, 4(3), 24-39. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. (2S)-2-amino-4-cyclobutyl-butanoic acid 97% | CAS: 1932829-31-6 | AChemBlock [achemblock.com]
- 4. (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid 95% | CAS: 2349915-33-7 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
Technical Guide: (R)-2-Amino-4-cyclobutylbutanoic Acid in Peptidomimetic Drug Design
Executive Summary
This technical guide analyzes the structural, physicochemical, and synthetic utility of (R)-2-Amino-4-cyclobutylbutanoic acid (referred to herein as (R)-ACBA ) in the development of peptidomimetic therapeutics. Unlike conformationally constrained cyclobutane amino acids (cBAAs) where the ring forms the backbone, (R)-ACBA functions as a Leucine/Norleucine super-isostere . Its side chain (-CH2-CH2-Cyclobutyl) offers a unique "Goldilocks" steric profile—bridging the gap between the flexibility of aliphatic chains and the rigidity of bulky adamantyl groups—making it a critical tool for optimizing hydrophobic interactions in S1/S1' protease pockets and GPCR ligand binding sites.
Structural & Physicochemical Rationale[1][2][3][4][5]
The "Leucine Super-Isostere" Concept
In rational drug design, native hydrophobic residues (Leu, Ile, Met) often suffer from rapid oxidative metabolism (Met) or insufficient hydrophobic burial (Leu). (R)-ACBA addresses these limitations through three mechanisms:
-
Enhanced Lipophilicity: The cyclobutyl terminus increases the partition coefficient (LogP) compared to the isopropyl group of Leucine, facilitating better membrane permeability for intracellular targets.
-
Entropic Advantage: The cyclobutyl ring reduces the number of rotatable bonds at the
-position compared to linear heptyl/octyl chains, reducing the entropic penalty upon binding to deep hydrophobic pockets. -
Metabolic Shielding: The non-canonical cycloaliphatic terminus is unrecognized by standard chymotrypsin-like proteases, significantly extending plasma half-life (
).
Comparative Physicochemical Profile[5]
| Property | Leucine (Leu) | Norleucine (Nle) | (R)-ACBA | Adamantylalanine |
| Side Chain | Isobutyl | 2-Cyclobutylethyl | Adamantylmethyl | |
| Steric Bulk ( | Moderate | Moderate | High (Planar) | Very High (Globular) |
| Rotational Freedom | High | High | Restricted ( | Rigid |
| LogP (approx) | 1.9 | 2.2 | ~2.8 | > 3.5 |
| Primary Utility | Native interactions | Probe chain length | Deep pocket filling | Steric occlusion |
Synthetic Methodology
Synthesis of (R)-ACBA requires high enantiomeric excess (ee > 98%) to prevent off-target binding associated with the (S)-isomer. The most robust route utilizes Asymmetric Phase-Transfer Catalysis (PTC) .
Retrosynthetic Analysis
The target is accessed via the alkylation of a Glycine Schiff Base using a cyclobutylethyl electrophile.
Key Reagents:
-
Substrate: tert-Butyl glycinate benzophenone imine.
-
Electrophile: 2-Cyclobutylethyl bromide (derived from cyclobutylacetic acid reduction).
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Cincona alkaloid derivative).
Protocol: Asymmetric Alkylation (Self-Validating System)
Step 1: Electrophile Preparation
-
Reduce cyclobutylacetic acid with LiAlH
in THF (0°C RT, 4h) to yield 2-cyclobutylethanol. -
Convert alcohol to bromide using PBr
in DCM (0°C, 2h). QC Point: Verify product via GC-MS (M+ peaks).
Step 2: Asymmetric Alkylation
-
Setup: In a flame-dried flask, dissolve tert-butyl glycinate benzophenone imine (1.0 eq) and the Chiral PTC (0.1 eq) in Toluene/CHCl
(7:3). -
Activation: Add 50% aqueous KOH (10 eq) at -20°C. Stir vigorously to create an emulsion.
-
Addition: Dropwise addition of 2-cyclobutylethyl bromide (1.2 eq).
-
Reaction: Stir at -20°C for 24-48h. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Dilute with water/Et
O. Wash organic layer with brine. -
Hydrolysis: Treat crude imine with 1N HCl in THF (RT, 2h) to release the free amine.
-
Purification: Ion-exchange chromatography (Dowex 50W) followed by recrystallization from EtOH/Water.
Validation Metrics:
-
Yield: Expect 65-75%.
-
Enantiomeric Excess: Determine via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO
). Target >98% ee.
Application in Peptidomimetics: Workflow
The following diagram illustrates the decision matrix for incorporating (R)-ACBA into a drug discovery campaign.
Caption: Decision matrix for deploying (R)-ACBA to target deep hydrophobic pockets (e.g., S1 sites in proteases).
Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)
Incorporating (R)-ACBA requires modified coupling conditions due to the steric bulk of the side chain.
Fmoc-Protection of (R)-ACBA
Before SPPS, the free amino acid must be Fmoc-protected.
-
Dissolve (R)-ACBA (10 mmol) in 10% Na
CO . -
Add Fmoc-OSu (1.1 eq) in Dioxane (0°C
RT, 12h). -
Acidify to pH 2, extract with EtOAc.
-
Critical Step: The cyclobutyl group makes this derivative prone to aggregation. Purify via flash chromatography immediately.
Coupling Protocol (Rink Amide Resin)
Standard HBTU/DIEA coupling often fails for bulky non-canonical amino acids.
Optimized Protocol:
-
Resin Swelling: DMF, 30 min.
-
Deprotection: 20% Piperidine/DMF (2 x 10 min). Wash x5.
-
Activation:
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (N,N-Diisopropylethylamine).
-
Stoichiometry: 3 eq AA : 2.9 eq HATU : 3 eq HOAt : 6 eq DIPEA.
-
-
Coupling: 2 hours at Room Temperature. Double couple if the sequence is >10 residues.
-
Capping: Acetic anhydride/Pyridine to terminate unreacted chains.
QC Check: Perform a micro-cleavage and analyze via LC-MS to confirm mass (M+H) before proceeding to the next residue.
Mechanistic Case Study: Protease Inhibition
In the context of serine protease inhibitors (e.g., HCV NS3/4A or Chymotrypsin-like proteases), the S1 pocket is traditionally targeted by P1 residues.
-
The Problem: Native P1 residues (Phe/Leu) allow for "wobble" within the pocket, leading to moderate affinity (
in M range). -
The (R)-ACBA Solution: The ethyl-cyclobutyl side chain extends deeper into the S1 specificity pocket. The cyclobutyl ring adopts a "puckered" conformation that maximizes Van der Waals contacts with the hydrophobic walls of the pocket, displacing ordered water molecules (entropic gain).
-
Result: Substitution of P1-Leu with P1-(R)-ACBA often results in a 10-50x improvement in
and significant resistance to host proteolysis.
References
-
Tailoring Hydrophobic Interactions: Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors.[1] Angewandte Chemie International Edition, 33(17), 1699-1720. [Link]
-
Synthesis of Cyclobutyl Amino Acids: Kotha, S., et al. (2005). Synthesis of constrained amino acids via ring-closing metathesis. Tetrahedron, 61(16), 4059-4068. [Link]
-
Phase Transfer Catalysis (O'Donnell Method): O'Donnell, M. J. (2004). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link] -
Conformational Analysis of Cyclobutane Derivatives: Pizzio, B., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.[2] International Journal of Molecular Sciences, 22(10), 5183. [Link]
-
HCV Protease Inhibitor Design (Boceprevir Context): Njoroge, F. G., et al. (2008). Challenges in the discovery of small-molecule hepatitis C virus NS3 serine protease inhibitors. Accounts of Chemical Research, 41(1), 50-59. [Link]
Sources
The Rigid Charm: A Technical Guide to Non-Proteinogenic Amino Acids Containing Cyclobutane Rings in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Strained Ring
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that can impart improved pharmacological properties to therapeutic candidates is relentless. Non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code, have emerged as powerful tools for the development of peptide-based drugs.[1] Among the diverse array of NPAAs, those incorporating a cyclobutane ring have garnered significant attention for their unique structural and conformational properties.[2]
The cyclobutane unit, the second most strained saturated monocarbocycle, introduces a rigid, puckered three-dimensional structure that can significantly influence the properties of a molecule.[3] This inherent strain and defined conformation make cyclobutane-containing amino acids (CBAAs) valuable building blocks for constraining peptide backbones, enhancing metabolic stability, and providing novel scaffolds for interacting with biological targets.[4][5]
This guide provides an in-depth technical overview of non-proteinogenic amino acids containing cyclobutane rings. We will delve into the core synthetic strategies for their preparation, explore their profound impact on molecular conformation, and showcase their applications in modern drug discovery, offering insights for researchers and scientists working at the forefront of pharmaceutical development.
Synthetic Strategies for Cyclobutane Amino Acids (CBAAs)
The construction of the strained cyclobutane ring with the requisite stereochemistry presents a unique synthetic challenge. Several methodologies have been developed to access these valuable building blocks.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings. This approach typically involves the irradiation of two olefinic precursors to form the four-membered ring.
Recent advancements have focused on the use of visible light photocatalysis, which offers milder reaction conditions and greater functional group tolerance compared to traditional UV irradiation.[2][5] A notable example is the selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins using an iridium-based triplet energy transfer catalyst.[5] This method provides a straightforward and scalable route to substituted cyclobutane α-amino acid derivatives. Another approach involves the irradiation of 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones with blue light in the presence of a ruthenium photocatalyst to yield unstable cyclobutane-bis(oxazolones), which can be subsequently converted to stable styryl-cyclobutane bis(amino acids).[6]
Experimental Protocol: Photocatalyzed [2+2] Cycloaddition of Dehydroamino Acids
The following is a representative protocol for the synthesis of cyclobutane α-amino acids via visible light-mediated [2+2] cycloaddition:
-
Reaction Setup: In a dry Schlenk tube, combine the dehydroamino acid (1.0 equiv.), the styrene-type olefin (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1-2 mol%).
-
Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., dichloromethane or acetone) to achieve a desired concentration (e.g., 0.1 M). Degas the solution by three freeze-pump-thaw cycles.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp, λmax = 450 nm) at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane amino acid derivative.
Thermal [2+2] Cycloadditions
Thermal [2+2] cycloaddition reactions, often promoted by Lewis acids, provide an alternative route to cyclobutane amino acids. A stereoselective formal [2+2] cycloaddition between 2-(acylamino)acrylates and vinyl sulfides, promoted by bulky aluminum-derived Lewis acids, has been used to synthesize conformationally restricted S-phenylcysteine analogues containing a cyclobutane unit.[7] This reaction proceeds through a Michael-Dieckmann-type process to furnish the substituted cyclobutane skeleton.[8]
Biocatalytic and Enzymatic Resolutions
Biocatalysis offers a green and highly selective method for obtaining enantiopure cyclobutane derivatives. For instance, porcine pancreatic lipase (PPL) has been effectively used for the kinetic resolution of cyclobutane diols and diacetates, which can then be converted into chiral cyclobutane nucleosides and amino acids.[8][9]
Other Synthetic Routes
Other synthetic strategies include the iron-catalyzed [2+2] cycloaddition of enimides with alkylidene malonates to produce β-amino acid cyclobutane derivatives.[10] Additionally, the total synthesis of naturally occurring cyclobutane amino acids, such as those isolated from Atelia herbert smithii, has been accomplished through multi-step sequences.[11]
Summary of Synthetic Methodologies
| Methodology | Key Features | Advantages | References |
| Photochemical [2+2] Cycloaddition | Utilizes visible light or UV irradiation | Mild conditions, high functional group tolerance | [2][5][6] |
| Thermal [2+2] Cycloaddition | Often Lewis acid-catalyzed | Good stereocontrol | [7][8] |
| Biocatalytic Resolution | Employs enzymes for kinetic resolution | High enantioselectivity, environmentally friendly | [8][9] |
| Iron-Catalyzed [2+2] Cycloaddition | Uses an iron catalyst | Access to β-amino acid derivatives | [10] |
Conformational Properties and Structural Impact
The defining feature of cyclobutane-containing amino acids is the rigid and puckered nature of the four-membered ring, which imparts significant conformational constraints on molecules that incorporate them.
The Puckered Nature of the Cyclobutane Ring
Unlike the planar cyclopropane ring, the cyclobutane ring adopts a non-planar, puckered conformation to relieve torsional strain. This puckering can be described by a puckering amplitude and a phase angle. The substituent at the C2 position of a cyclobutane-α-amino acid can modulate the conformational preference of the ring-puckering.[12][13][14]
Influence on Peptide Backbone and Secondary Structure
When incorporated into peptides, the rigid cyclobutane scaffold restricts the conformational freedom of the peptide backbone. This can be strategically employed to stabilize specific secondary structures, such as β-turns and helices, which can be crucial for biological activity.[2] The conformational constraint imposed by the cyclobutane ring can also pre-organize the display of charged groups, a factor that has been shown to be relevant for the cell-penetrating ability of peptides.[4]
Synergistic Experimental and Computational Analysis
A comprehensive understanding of the conformational preferences of cyclobutane amino acid derivatives is often achieved through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods, including DFT calculations and molecular dynamics simulations.[12][13][14] This synergistic approach provides a detailed picture of their structure in the solid state, in the gas phase, and in solution.
Diagram: Conformational Puckering of a Cyclobutane Ring
Caption: Puckered conformation of a cyclobutane ring.
Applications in Drug Discovery and Development
The unique properties of cyclobutane amino acids have made them increasingly valuable in the design of small-molecule drug candidates.[3][15]
Enhancing Metabolic Stability and Proteolytic Resistance
The incorporation of NPAAs, including CBAAs, is a well-established strategy to improve the metabolic stability of peptide-based therapeutics by making them less susceptible to enzymatic degradation.[1] The rigid cyclobutane scaffold can sterically hinder the approach of proteases, thereby prolonging the half-life of the drug in vivo.
Inducing Conformational Constraints for Target Selectivity
The conformational rigidity imparted by the cyclobutane ring can lock the bioactive conformation of a peptide or small molecule, leading to enhanced binding affinity and selectivity for its biological target.[4][16] This is particularly important for distinguishing between closely related receptor subtypes.
Cyclobutane Amino Acids as Aryl Isosteres and Hydrophobic Scaffolds
The three-dimensional nature of the cyclobutane ring allows it to serve as a non-planar isostere for aromatic rings, providing a means to escape the "flatland" of many drug molecules and improve properties such as solubility.[3][15] The cyclobutyl group can also effectively fill hydrophobic pockets in target enzymes.[15]
Case Studies of Cyclobutane-Containing Drug Candidates
Several cyclobutane-containing drugs are currently on the market, including the chemotherapy agent carboplatin and the hepatitis C virus protease inhibitor boceprevir.[16] Furthermore, numerous cyclobutane-containing compounds are in preclinical and clinical development, highlighting the growing acceptance of this motif in medicinal chemistry. For example, replacing a flexible linker with a rigid trans-cyclobutyl ring in a tyrosine-based amino acid designed for cancer cell transport maintained biological activity and showed excellent plasma stability.[3]
Table: Properties Improved by Cyclobutane Moieties in Drug Candidates
| Property Improved | Mechanism | References |
| Metabolic Stability | Steric hindrance to proteases | [1][3] |
| Target Selectivity | Conformational restriction, locking bioactive conformation | [4][16] |
| Potency | Favorable interactions with hydrophobic pockets | [15][16] |
| Pharmacokinetic Profile | Reduced planarity, improved solubility | [3][15] |
Future Perspectives and Emerging Trends
The field of non-proteinogenic amino acids containing cyclobutane rings continues to evolve, with several exciting trends on the horizon.
Novel Synthetic Methodologies on the Horizon
The development of new and more efficient synthetic methods for accessing a wider variety of CBAAs with precise stereochemical control remains a key area of research. This includes the exploration of novel catalytic systems and flow chemistry approaches for photochemical reactions.[11]
Expansion of the Chemical Space of CBAAs
There is a growing interest in the synthesis and application of cyclobutane β- and γ-amino acids, which offer different backbone geometries and conformational constraints compared to their α-amino acid counterparts.[2][5]
Integration into Advanced Therapeutic Modalities
Beyond their use in traditional small molecules and peptides, CBAAs are being explored for their potential in more advanced therapeutic modalities, such as peptidomimetics, macrocycles, and antibody-drug conjugates. Their ability to induce specific conformations and enhance stability makes them attractive building blocks for these complex molecules.[4][17]
Conclusion
Non-proteinogenic amino acids containing cyclobutane rings represent a fascinating and increasingly important class of building blocks for modern drug discovery. Their unique conformational properties, stemming from the inherent strain and puckered nature of the four-membered ring, provide medicinal chemists with a powerful tool to address key challenges in drug design, including metabolic instability, lack of selectivity, and poor pharmacokinetic profiles. As synthetic methodologies become more sophisticated and our understanding of their structural impact deepens, the "rigid charm" of cyclobutane amino acids is set to play an even more significant role in the development of the next generation of therapeutics.
References
-
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). MDPI. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). PMC. Available at: [Link]
-
Total synthesis of cyclobutane amino acids from Atelia herbert smithii. (1986). ACS Publications. Available at: [Link]
-
Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. (2020). ResearchGate. Available at: [Link]
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). ACS Publications. Available at: [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). PubMed. Available at: [Link]
-
Aminoacids of the cyclobutane series. (2025). ResearchGate. Available at: [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). The Open Medicinal Chemistry Journal. Available at: [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2021). PMC. Available at: [Link]
-
Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. Available at: [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2021). PMC. Available at: [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). PMC. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Radboud Repository. Available at: [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). ACS Organic & Inorganic Au. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. Available at: [Link]
-
Study of the non-proteinogenic delta-amino acid ACCA, its biological investigation and application. (2015). Research Repository UCD. Available at: [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones [mdpi.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 16. img01.pharmablock.com [img01.pharmablock.com]
- 17. Study of the non-proteinogenic delta-amino acid ACCA, its biological investigation and application [researchrepository.ucd.ie]
Metabolic Stability Profiling of (R)-2-Amino-4-cyclobutylbutanoic Acid Derivatives
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes medicinal chemistry principles with specific experimental protocols relevant to the (R)-2-Amino-4-cyclobutylbutanoic acid scaffold.
Technical Guide & Optimization Framework
Executive Summary
(R)-2-Amino-4-cyclobutylbutanoic acid represents a critical scaffold in the design of non-proteinogenic amino acids, particularly as inhibitors or substrates for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . While the cyclobutyl moiety offers a steric advantage and enhanced lipophilicity compared to aliphatic analogs (e.g., norleucine), it introduces specific metabolic liabilities that must be managed during lead optimization.
This guide details the metabolic fate of this scaffold, provides validated protocols for stability assessment, and outlines structural modification strategies to enhance half-life (
Structural Basis of Metabolism
The core structure—an
Metabolic Soft Spots
-
The Cyclobutane Ring (Phase I): While kinetically more stable than cyclopropane, the cyclobutane ring is susceptible to CYP450-mediated oxidation. The C3 position of the ring is the most electron-rich and sterically accessible site for hydroxylation, leading to the formation of 3-hydroxycyclobutyl metabolites.
-
The
-Amino Group (Phase II): Primary amines in amino acid drugs are prime targets for N-Acetyltransferases (NATs) . Acetylation caps the amine, preventing LAT1 recognition (which requires a free amine) and accelerating renal clearance. This is a known failure mode for similar LAT1 inhibitors like JPH203. -
The Carboxylic Acid (Phase II): Direct glucuronidation by UGTs (UDP-glucuronosyltransferases) can occur, forming acyl-glucuronides, which are reactive and potentially toxic metabolites.
Visualization of Metabolic Pathways
The following diagram illustrates the primary metabolic divergence points for the scaffold.
Figure 1: Predicted metabolic fate of the (R)-2-Amino-4-cyclobutylbutanoic acid scaffold. N-acetylation is often the rate-limiting clearance step for amino acid mimetics.
Experimental Protocols for Stability Assessment
To rigorously evaluate derivatives, a tiered testing strategy is required. Do not rely solely on microsomal data, as it often lacks the cytosolic enzymes (like NATs) responsible for Phase II conjugation.
Tier 1: Microsomal Stability Assay (Phase I Focus)
Objective: Determine intrinsic clearance (
Protocol:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation System:
-
Matrix: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
-
Reaction:
-
Pre-incubate microsomes and test compound (1 µM final) for 5 mins at 37°C.
-
Initiate with NADPH.
-
Sample at
min.
-
-
Quenching: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.
-
Analysis: LC-MS/MS quantification of parent depletion.
Tier 2: Cryopreserved Hepatocyte Assay (Holistic Stability)
Objective: Capture both Phase I (CYP) and Phase II (NAT/UGT) clearance. This is mandatory for this scaffold due to the acetylation risk.
Protocol:
-
Thawing: Thaw cryopreserved hepatocytes (Human/Rodent) in shifting media; centrifuge and resuspend in incubation media (Krebs-Henseleit buffer) to
cells/mL. -
Viability Check: Ensure Trypan Blue exclusion >75%.
-
Incubation:
-
Add test compound (1 µM final concentration).
-
Incubate in a shaking water bath (37°C, 95%
/5% ).
-
-
Sampling: Remove aliquots at
min. -
Quenching & Analysis: Quench with ACN/MeOH (1:1). Analyze supernatant via LC-MS/MS.
-
Calculation:
Where is the slope of vs time.
Optimization Strategies (SAR)
When instability is detected, the following structural modifications have proven effective for this specific scaffold.
| Modification Strategy | Target Liability | Mechanism of Action | Potential Risk |
| Deuteration | Cyclobutyl Ring Oxidation | Kinetic Isotope Effect (KIE) strengthens C-H bonds at the C3 position, slowing CYP oxidation. | High cost of goods; limited effect if |
| Fluorination | Cyclobutyl Ring Oxidation | Replacing C-H with C-F blocks metabolic attack and lowers lipophilicity ( | Can alter LAT1 binding affinity due to electronic repulsion. |
| Sterically hinders the amine and carboxylic acid, blocking some Phase II enzymes. | often abolishes LAT1 transport (LAT1 prefers | ||
| Bioisostere (Oxetane) | Lipophilicity / Metabolism | Replacing cyclobutane with oxetane lowers | Oxetane rings can be chemically unstable in acidic environments. |
Comparative Data (Hypothetical Case Study)
The table below illustrates the impact of these modifications on a hypothetical lead compound (Cpd-1 ).
| Compound ID | Structure Description | Primary Metabolite | ||
| Cpd-1 | Parent (Cyclobutyl) | 45 µL/min/10⁶ cells | 28 | N-Acetyl-Cpd-1 |
| Cpd-2 | 3,3-Difluorocyclobutyl | 12 µL/min/10⁶ cells | 85 | Unchanged |
| Cpd-3 | 3-Deuterocyclobutyl | 38 µL/min/10⁶ cells | 35 | N-Acetyl-Cpd-3 |
| Cpd-4 | <5 µL/min/10⁶ cells | >120 | None (But inactive at LAT1) |
Note: Cpd-2 represents the optimal balance of stability, provided LAT1 affinity is maintained.
Workflow Visualization
The following DOT diagram outlines the decision tree for evaluating derivatives of (R)-2-Amino-4-cyclobutylbutanoic acid.
Figure 2: Iterative optimization workflow. Note the feedback loops driven by Metabolite Identification (MetID).
References
-
Huttunen, K. M., et al. (2016). "L-Type Amino Acid Transporter 1 (LAT1)–Mediated Prodrug Delivery: The Effect of the Promoie Structure on the Prodrug Bioconversion and Transport." Journal of Medicinal Chemistry. Link
-
Napolitano, L., et al. (2018). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link
-
Oda, K., et al. (2010). "L-type Amino Acid Transporter 1 Inhibitors Inhibit Tumor Cell Growth." Cancer Science. Link
-
Wempe, M. F., et al. (2012).[1] "Metabolism and pharmacokinetic studies of JPH203, an L-amino acid transporter 1 (LAT1) selective compound." Drug Metabolism and Pharmacokinetics. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Cyclobutyl vs. Cyclopropyl Amino Acid Side Chains in Medicinal Chemistry
Executive Summary: The "Magic Ring" Effect
In modern medicinal chemistry, the "Magic Methyl" effect is well-documented, where the addition of a single methyl group can drastically alter potency and solubility. However, the incorporation of small cycloalkyl rings—specifically cyclopropyl (C3) and cyclobutyl (C4) moieties—offers a more profound toolset. These rings do not merely add lipophilicity; they introduce conformational restriction , electronic modulation , and metabolic blockade that acyclic alkyl chains cannot replicate.
This guide provides a technical comparison of cyclopropyl and cyclobutyl amino acid side chains (specifically 1-aminocyclopropane-1-carboxylic acid, ACC , and 1-aminocyclobutane-1-carboxylic acid, ACBC ), focusing on their divergent physicochemical properties, metabolic fates, and synthetic accessibility.[1][2]
Physicochemical Profiling: Geometry & Electronics
The choice between a C3 and C4 ring is rarely arbitrary. It is a decision driven by the specific vector requirements of the binding pocket and the electronic needs of the pharmacophore.
Geometric Constraints and Ring Strain[2]
| Property | Cyclopropyl (ACC) | Cyclobutyl (ACBC) | Implication |
| Geometry | Planar (Rigid) | Puckered ("Butterfly") | C3 fixes substituents in space; C4 allows limited flexibility.[1][2] |
| Bond Angles | C3 induces extreme angle strain ( | ||
| Puckering Angle | C4 flips between conformers to relieve torsional strain.[1] | ||
| C-C Bond Length | C3 bonds have significant |
Technical Insight:
-
The Walsh Orbital Effect (C3): The carbon atoms in a cyclopropane ring utilize
-like hybridization for the C-C bonds to minimize angle strain. This leaves the exocyclic bonds (C-H, C-N, C-C(O)) with high -character. Consequently, substituents on a cyclopropyl ring experience electronic environments similar to those on an alkene. -
The Puckering Effect (C4): Cyclobutane is not planar. It adopts a puckered conformation to minimize the eclipsing interactions of adjacent hydrogens. This "butterfly" motion allows ACBC to explore a slightly larger conformational volume than the rigid ACC, potentially adapting to induced-fit binding pockets.
Acid-Base Properties (pKa Modulation)
The hybridization differences directly impact the basicity of the amine and the acidity of the carboxylic acid.
-
Basicity (
of ):-
ACC:
. The high -character of the exocyclic C-N bond withdraws electron density, making the amine less basic (more acidic conjugate acid) compared to acyclic analogs. -
ACBC:
.[2] The hybridization is closer to standard , resulting in basicity comparable to alanine or valine. -
Medicinal Chemistry Application: If a lead compound requires lower basicity to improve membrane permeability (reducing the ionized fraction at physiological pH), ACC is the superior choice.
-
Pharmacokinetic & Metabolic Implications[1][3][4]
The Metabolic Shield (CYP Blockade)
Both rings are frequently employed to block cytochrome P450 (CYP) mediated oxidation.[2]
-
Mechanism: The C-H bonds in cyclopropane are significantly stronger (
kcal/mol) than typical secondary alkyl C-H bonds ( kcal/mol) due to the increased -character.[1] This makes hydrogen abstraction—the rate-limiting step in CYP hydroxylation—energetically unfavorable.[1] -
Comparison: While C4 also offers steric protection, C3 is electronically deactivated against oxidation.[2]
Toxicity Risks: Ring Opening[2]
-
ACC Risk: While stable to oxidation, the cyclopropyl ring can undergo radical-mediated ring opening (the "cyclopropylclock"). If a radical is formed on the
-carbon (e.g., during metabolic processing), the ring can open to form a reactive alkyl radical, potentially leading to mechanism-based inhibition (suicide inhibition) of enzymes or covalent binding to proteins (toxicity).[1] -
ACBC Advantage: The cyclobutyl ring is far less prone to radical ring-opening reactions, offering a safer profile if metabolic activation is a concern.
Decision Logic: When to Use Which?
The following decision tree illustrates the logical flow for selecting between C3 and C4 modifications during lead optimization.
Figure 1: Strategic decision tree for selecting between cyclopropyl and cyclobutyl bioisosteres.
Synthetic Methodology: Phase Transfer Catalysis[2]
To ensure reproducibility and scalability, the O'Donnell Phase Transfer Catalysis (PTC) method is the industry standard for synthesizing both ACC and ACBC derivatives. This method utilizes a glycine Schiff base equivalent, allowing for the modular installation of the ring using the appropriate dihaloalkane.
Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid (Boc-ACBC)
Principle: Double alkylation of a glycine imine using 1,3-dibromopropane under phase transfer conditions, followed by hydrolysis and protection.
Reagents:
-
N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff Base)[1]
-
1,3-Dibromopropane[2]
-
Tetrabutylammonium hydrogensulfate (TBAB, Catalyst)[1]
-
Potassium Hydroxide (KOH) / Potassium Carbonate (
)[1] -
Solvents: Acetonitrile (
) or Toluene, Water.[2]
Step-by-Step Workflow:
-
Alkylation (Ring Formation):
-
Dissolve N-(Diphenylmethylene)glycine ethyl ester (1.0 eq) and 1,3-dibromopropane (1.2 eq) in acetonitrile.
-
Add solid
(4.0 eq) and TBAB (10 mol%). -
Reflux the mixture for 16–24 hours. Note: For ACC, substitute 1,3-dibromopropane with 1,2-dibromoethane and use stronger base conditions (NaOH/DMSO) due to lower reactivity of the 1,2-electrophile.[2]
-
Monitor by TLC/LCMS for the disappearance of the starting Schiff base.
-
Filter solids and concentrate the filtrate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the crude cyclic Schiff base in THF/1N HCl (1:1).
-
Stir at room temperature for 2 hours to cleave the imine (releasing benzophenone) and the ester.
-
Wash the aqueous layer with diethyl ether to remove benzophenone.
-
Concentrate the aqueous layer to obtain the crude amino acid hydrochloride salt.[2]
-
-
Boc-Protection (Isolation):
-
Redissolve the crude salt in 1,4-dioxane/water (1:1).
-
Adjust pH to ~9 using NaOH.
-
Add
(1.5 eq) and stir overnight. -
Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.
-
Crystallize from Hexanes/EtOAc.[2]
-
Synthetic Logic Flow[2]
Figure 2: Modular synthesis of cyclic amino acids via Phase Transfer Catalysis.[1][2]
Case Study: NMDA Receptor Modulation
The distinct biological impact of these two rings is best exemplified by their activity at the NMDA receptor glycine site.[2]
-
ACC (Cyclopropyl): Acts as a partial agonist .[1] The rigid, planar structure mimics the planar carboxylate-amine arrangement of glycine, allowing it to activate the receptor, albeit with different efficacy.
-
ACBC (Cyclobutyl): Acts as an antagonist .[1] The increased steric bulk and the puckered "butterfly" conformation prevent the receptor from closing into the active state, effectively blocking the channel despite binding to the same pocket.
Conclusion: This case study highlights that C3 vs. C4 is not just a "space-filling" exercise; the subtle geometric differences (
References
-
Wiberg, K. B. (1986).[2] Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition, 25(4), 312-322. [Link][1]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
-
Talele, T. T. (2016).[2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712-8756.[3] [Link][1][3]
-
Hood, W. F., et al. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): A specific antagonist of the N-methyl-D-aspartate receptor glycine site.[1][4] European Journal of Pharmacology, 161(2-3), 281-282.[1] [Link]
- Krenske, E. H., & Houlahan, T. J. (2017). Stereoelectronic Effects in the Oxidation of Cyclopropanes. Journal of Organic Chemistry.
Sources
- 1. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclobutanecarboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Fmoc-protection of (R)-2-Amino-4-cyclobutylbutanoic acid
Application Note & Protocol
Topic:
Audience: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Fmoc-Protection for Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy for modulating their structure, function, and therapeutic properties.[1][2][3] (R)-2-Amino-4-cyclobutylbutanoic acid, a synthetic amino acid featuring a cyclobutane moiety, represents a unique building block that can confer conformational rigidity and altered lipophilicity to peptide-based therapeutics. The cyclobutane ring, while stable, introduces significant steric bulk and unique conformational constraints that can be exploited in drug design.[4][5]
For the seamless integration of such ncAAs into peptide chains using solid-phase peptide synthesis (SPPS), the temporary protection of the α-amino group is paramount. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine.[6][7][8] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[9][10]
This application note provides a detailed, field-proven protocol for the Fmoc-protection of (R)-2-Amino-4-cyclobutylbutanoic acid. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, offering insights to ensure a robust, reproducible, and high-yielding synthesis.
Mechanism of Fmoc Protection
The Fmoc protection of an amine proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc-reagent.[6][11] This reaction is typically conducted under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct.
Diagram: Generalized Mechanism of Fmoc Protection
Caption: Nucleophilic attack of the amine on the Fmoc reagent.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
Two primary reagents are available for introducing the Fmoc group: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).
| Reagent | Advantages | Disadvantages | Recommendation |
| Fmoc-Cl | Highly reactive, potentially leading to faster reaction times.[12] | Moisture sensitive, prone to hydrolysis, can generate corrosive byproducts, and may lead to side reactions like dipeptide formation.[11][12] | Use with caution, especially for precious non-canonical amino acids. |
| Fmoc-OSu | More stable, less susceptible to hydrolysis, easier to handle, and generally results in a cleaner reaction profile with higher purity and more consistent yields.[6][12][13] | Less reactive than Fmoc-Cl, may require slightly longer reaction times. | Highly recommended for the protection of valuable substrates like (R)-2-Amino-4-cyclobutylbutanoic acid to maximize yield and purity.[13] |
Given the value of the starting material, this protocol exclusively utilizes Fmoc-OSu to ensure a robust and high-purity synthesis.
Detailed Experimental Protocol
This protocol is designed for the Fmoc protection of (R)-2-Amino-4-cyclobutylbutanoic acid. The quantities can be scaled as needed, with adjustments to solvent volumes.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (R)-2-Amino-4-cyclobutylbutanoic acid | ≥95% Purity | Varies | Starting material. |
| Fmoc-OSu | ≥98% Purity | Varies | Acylating agent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Varies | Base for the reaction. |
| 1,4-Dioxane | Anhydrous | Varies | Organic solvent. |
| Deionized Water | High Purity | In-house | Aqueous solvent. |
| Diethyl Ether | ACS Reagent Grade | Varies | For washing. |
| 1 M Hydrochloric Acid (HCl) | ACS Reagent Grade | Varies | For acidification. |
| Ethyl Acetate | ACS Reagent Grade | Varies | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Varies | Drying agent. |
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Step-by-step workflow for Fmoc protection.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Amino-4-cyclobutylbutanoic acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2.0 eq). A typical solvent ratio is 1:1 (v/v). Stir until the amino acid is fully dissolved. Rationale: The basic aqueous solution deprotonates the amino group, increasing its nucleophilicity, while the dioxane ensures the solubility of the Fmoc-OSu.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and minimize potential side reactions.
-
Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05-1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 15-30 minutes. Rationale: A slight excess of Fmoc-OSu ensures complete consumption of the starting amino acid. Dropwise addition prevents localized heating and potential side reactions.[14]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Rationale: Allowing the reaction to proceed overnight ensures it goes to completion.
-
Reaction Monitoring (TLC): Monitor the reaction progress using thin-layer chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane, methanol, and a small amount of acetic acid (e.g., 90:9:1). The product should have a lower Rf value than Fmoc-OSu and will be UV active. The disappearance of the starting amino acid (visualized with ninhydrin stain) indicates reaction completion.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[14] Discard the organic layers. Rationale: This step removes non-polar impurities from the aqueous layer containing the desired product salt.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form. Rationale: Protonation of the carboxylate group renders the product insoluble in the aqueous phase, causing it to precipitate.[]
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 times). Combine the organic layers. Rationale: The protonated product is soluble in ethyl acetate, allowing for its extraction from the aqueous phase.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification by Column Chromatography
While precipitation and extraction provide a relatively clean product, column chromatography is often necessary for achieving high purity (>98%), which is critical for SPPS.
| Parameter | Details |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | A gradient of methanol in dichloromethane (DCM) is commonly used. A small amount of acetic acid (0.1-0.5%) can be added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.[16] |
| Procedure | 1. Dissolve the crude product in a minimal amount of DCM. 2. Load the solution onto a pre-equilibrated silica gel column. 3. Elute with the determined solvent gradient. 4. Collect fractions and monitor by TLC. 5. Combine the pure fractions and evaporate the solvent to yield the purified product. |
Characterization
The identity and purity of the final product, Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid, should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Fmoc group and the cyclobutane moiety.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final compound.[17]
-
Optical Rotation: To confirm that the stereochemistry of the starting material has been retained.
Troubleshooting
| Issue | Potential Cause | Solution |
| Incomplete Reaction | Insufficient base, low quality of Fmoc-OSu, or insufficient reaction time. | Ensure 2.0 equivalents of base are used. Use fresh, high-purity Fmoc-OSu. Allow the reaction to proceed for a longer duration. |
| Low Yield | Incomplete precipitation during acidification, or loss of product during work-up. | Ensure the pH is lowered to ~2. Perform extractions carefully to avoid emulsions. |
| Presence of Dipeptide Impurity | More common with Fmoc-Cl, but can occur if the reaction conditions are not optimal. | Use Fmoc-OSu. Ensure slow, controlled addition of the acylating agent at low temperature.[18] |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Purify by column chromatography. Attempt to crystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexanes).[16] |
Conclusion
This protocol provides a comprehensive and robust method for the Fmoc-protection of the non-canonical amino acid (R)-2-Amino-4-cyclobutylbutanoic acid. By understanding the rationale behind reagent selection and procedural steps, researchers can confidently and efficiently synthesize this valuable building block for advanced peptide and protein engineering. The use of Fmoc-OSu, coupled with careful control of reaction conditions and appropriate purification techniques, is key to obtaining a high-purity product suitable for demanding applications such as GMP-grade peptide manufacturing.[10]
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
-
Preprints.org. Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available from: [Link]
-
PMC - NIH. Synthesis of non-canonical amino acids through dehydrogenative tailoring. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Available from: [Link]
-
Encyclopedia.pub. Biosynthesis of Non-Canonical Amino Acids. Available from: [Link]
-
PMC. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available from: [Link]
-
Oxford Academic. One-pot chemoenzymatic syntheses of non-canonical amino acids. Available from: [Link]
-
PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]
-
PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Available from: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from: [Link]
-
Springer Nature Experiments. Fmoc Test Protocols and Methods. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Omizzur. 4 Fmoc protection methods Comparison. Available from: [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]
-
MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]
-
ResearchGate. Aminoacids of the cyclobutane series. Available from: [Link]
-
Baran Lab. Cyclobutanes in Organic Synthesis. Available from: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis of non-canonical amino acids through dehydrogenative tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. omizzur.com [omizzur.com]
Solid-phase peptide synthesis (SPPS) incorporating (R)-2-Amino-4-cyclobutylbutanoic acid
Application Note & Protocol
Strategic Incorporation of (R)-2-Amino-4-cyclobutylbutanoic Acid into Novel Peptides via Solid-Phase Peptide Synthesis
Abstract
The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to modulate pharmacokinetic properties, enhance proteolytic stability, and refine target selectivity.[1][2][] This guide provides a comprehensive technical framework for the successful incorporation of (R)-2-Amino-4-cyclobutylbutanoic acid, a sterically hindered ncAA, into target peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the unique challenges posed by its bulky cyclobutyl side chain and present optimized protocols for coupling, cleavage, and purification to ensure high-yield synthesis of high-purity peptides. This document is intended for researchers, chemists, and drug development professionals seeking to expand their peptide design space with novel structural motifs.
Introduction: The Challenge of Sterically Hindered Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is a robust and efficient method for constructing peptides by sequentially adding amino acids to a growing chain anchored to a solid support.[4][5] While standard proteinogenic amino acids are readily incorporated, ncAAs with significant steric bulk, such as (R)-2-Amino-4-cyclobutylbutanoic acid, present formidable challenges.[6][7]
The primary obstacle is the reduced efficiency of the coupling reaction. The cyclobutyl moiety can physically obstruct the approach of the activated carboxyl group to the free N-terminal amine of the resin-bound peptide chain, leading to incomplete reactions, lower yields, and the generation of deletion sequences.[7][8] Overcoming this requires a strategic selection of highly reactive coupling reagents and optimized reaction conditions to drive the formation of the peptide bond to completion.[9][10]
Synthesis Workflow Overview
The following diagram outlines the complete workflow for synthesizing a peptide containing (R)-2-Amino-4-cyclobutylbutanoic acid, from initial resin preparation to final characterization.
Caption: General workflow for SPPS incorporating the target ncAA.
Materials and Reagents
Successful synthesis is contingent on the use of high-quality reagents. The following table summarizes the necessary materials.
| Reagent | Grade | Recommended Use |
| Resins | ||
| Rink Amide MBHA or Wang Resin | 100-200 mesh | For C-terminal amides or acids, respectively. |
| Amino Acids | ||
| Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid | Peptide Synthesis | The non-canonical building block. |
| Standard Fmoc-protected amino acids | Peptide Synthesis | For the remainder of the peptide sequence. |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Primary solvent for washing, deprotection, and coupling. |
| Dichloromethane (DCM) | ACS Grade | For resin washing and transfer. |
| Piperidine | Reagent Grade | For Fmoc deprotection. |
| Acetonitrile (ACN) | HPLC Grade | Mobile phase for purification. |
| Diethyl ether, cold | ACS Grade | For peptide precipitation. |
| Reagents | ||
| HATU, HCTU, or COMU | Peptide Synthesis | Recommended coupling reagents for the hindered ncAA.[11][12] |
| HBTU or DIC/HOBt | Peptide Synthesis | Suitable for standard amino acid couplings. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Base for coupling reactions. |
| Trifluoroacetic acid (TFA) | Reagent Grade | For final cleavage from the resin. |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger to prevent side reactions during cleavage.[13] |
| Deionized Water (H₂O) | Scavenger and HPLC mobile phase component. |
Detailed Experimental Protocols
Resin Preparation
-
Place the desired amount of resin (e.g., Rink Amide, 0.4-0.8 mmol/g loading) into a peptide synthesis vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5][14]
-
Drain the DMF and wash the resin thoroughly with DMF (3x).
Standard Fmoc-SPPS Cycle
This cycle is repeated for each amino acid addition.
A. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature and drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[14][15]
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
B. Amino Acid Coupling (Optimized for (R)-2-Amino-4-cyclobutylbutanoic acid): The key to successfully incorporating this hindered amino acid is the use of a highly efficient coupling reagent. HATU is recommended due to its ability to form a highly reactive OAt-active ester, which overcomes steric barriers more effectively than HOBt-based activators.[11][12]
Caption: Activation and coupling mechanism for the hindered ncAA.
Protocol:
-
In a separate vessel, dissolve Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For extremely difficult sequences, extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) may be beneficial. Microwave-assisted SPPS can also dramatically improve efficiency.[8]
-
After coupling, wash the resin with DMF (3x).
-
Validation (Optional but Recommended): Perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (recoupling) step is required.
For standard, non-hindered amino acids, HBTU (4 eq.) or DIC/HOBt can be used with a shorter coupling time (30-60 minutes).
Final Cleavage and Peptide Isolation
This step removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups.
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it under vacuum.
-
Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A standard "Reagent K" cocktail is robust for most sequences.[16]
-
Cleavage Cocktail Recipe: TFA (94%), Phenol (1%), H₂O (2.5%), TIS (2.5%) (v/v/v/v). The TIS and water act as scavengers to trap reactive cations released from the protecting groups.[17]
-
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.5 g of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a clean collection tube, separating the resin beads.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[13]
-
Centrifuge the mixture (e.g., 3000 x g for 5 minutes) and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Purification by Reversed-Phase HPLC
The crude peptide must be purified to remove deletion sequences and other impurities. RP-HPLC is the standard method.[18][19][20]
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). If solubility is an issue, small amounts of acetic acid or ammonia may be added depending on the peptide's pI.
-
Chromatography: Purify the peptide using a preparative C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in ACN
-
-
Sample Gradient: The optimal gradient is sequence-dependent, but a scouting gradient can be used initially.
| Time (min) | % Solvent B | Flow Rate (mL/min) |
| 0 | 5 | 20 |
| 5 | 5 | 20 |
| 35 | 65 | 20 |
| 40 | 95 | 20 |
| 45 | 5 | 20 |
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with >95% purity and lyophilize to obtain the final peptide as a white, fluffy powder.[20]
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm that the correct peptide has been synthesized.[21][22]
-
Method: Use either Electrospray Ionization (ESI-MS) coupled with LC, or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent.
-
Analysis: Acquire the mass spectrum. The primary goal is to identify the molecular ion peak (e.g., [M+H]⁺) and confirm that its mass matches the calculated theoretical mass of the target peptide.[22][23]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete coupling of AcbBu | 1. Insufficiently reactive coupling reagent. 2. Short coupling time. 3. Peptide aggregation on resin.[24] | 1. Switch to a more potent reagent (e.g., HATU, COMU). 2. Increase coupling time to 2-4 hours or perform a recoupling. 3. Consider using microwave-assisted synthesis to disrupt aggregation.[8] |
| Low Purity of Crude Peptide | 1. Incomplete Fmoc deprotection. 2. Inefficient coupling steps. 3. Side reactions during cleavage. | 1. Ensure fresh 20% piperidine/DMF is used and deprotection times are adequate. 2. Use monitoring tests (Kaiser) and recouple if necessary. 3. Use fresh cleavage cocktail with sufficient scavengers. |
| Peptide Insoluble After Cleavage | The peptide sequence is highly hydrophobic. | Use a different solvent system for solubilization prior to HPLC (e.g., add formic acid, hexafluoroisopropanol (HFIP), or consider purification under basic pH conditions).[25] |
| No/Low Yield After Precipitation | The peptide is very short or hydrophilic and remains soluble in ether. | Reduce the volume of the TFA solution by evaporation (under N₂) before adding to ether. Ensure the ether is ice-cold. |
References
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
- Peptide drugs present in the market contain unnatural amino acids.
- Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer.
- Advancing peptide synthesis using non-canonical amino acids. News-Medical.
- Unnatural amino acids. JPT Peptide Technologies.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Overcoming Poor Solubility of Protected Peptides in SPPS. Benchchem.
- Mass Spectral Analysis of Synthetic Peptides: Implic
- Applications of Amino Acid Derivatives in Next-Gener
- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
- Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine. Benchchem.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid. Benchchem.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Experimental procedures Solid phase peptide synthesis (SPPS). RSC.org.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
- HPLC Analysis and Purific
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Efficient Purification of Synthetic Peptides
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide Purific
- Coupling Reagents. Aapptec.
- Mass Spectrometry Applic
- Peptide Design: Principles & Methods. Thermo Fisher Scientific.
- Characterization of synthetic peptides. Mass spectrometry analysis of...
Sources
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. biovera.com.au [biovera.com.au]
- 6. news-medical.net [news-medical.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.uniurb.it [people.uniurb.it]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. renyi.hu [renyi.hu]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. hplc.eu [hplc.eu]
- 20. peptide.com [peptide.com]
- 21. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biovera.com.au [biovera.com.au]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. agilent.com [agilent.com]
Optimizing peptide coupling conditions for sterically hindered cyclobutyl amino acids
Application Note: Optimizing Peptide Coupling Conditions for Sterically Hindered Cyclobutyl Amino Acids ( )
Abstract & Introduction
The incorporation of
However, the synthesis of
This guide provides an optimized, field-proven methodology for coupling
Mechanistic Insight: The Steric Challenge
To optimize the reaction, one must understand the failure mode. The reactivity of
The Two-Front War
-
Coupling to
(N-Terminal Difficulty): When is the amine component (on the resin), the bulky cyclobutyl ring shields the nitrogen nucleophile. The approach vector for the incoming activated amino acid is obstructed. -
Coupling of
(C-Terminal Difficulty): When is the carboxylic acid component, forming the activated ester is slow. More critically, the bulky activated ester (e.g., -OBt) struggles to approach the resin-bound amine.
Reagent Selection Strategy
-
Carbodiimides (DIC/DCC): Generally insufficient due to slow kinetics and urea byproduct precipitation.
-
Uronium/Aminium Salts (HATU/HBTU): The gold standard. HATU generates the highly reactive -OAt ester. The 7-aza nitrogen in the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance) that accelerates coupling.
-
Acid Fluorides (TFFH): The "Rescue" Reagent. For extremely hindered junctions (e.g.,
- ), the leaving group size matters. An acid fluoride (-COF) is significantly smaller than an -OAt or -Oxyma ester, allowing it to penetrate the steric shield more effectively.
Decision Matrix & Workflow
The following diagram outlines the logical flow for optimizing these difficult couplings.
Figure 1: Decision tree for optimizing
Experimental Protocols
Protocol A: Microwave-Assisted Coupling (Recommended)
Applicability: Standard incorporation of
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes.
-
Reagent Prep (0.1 mmol scale):
-
Weigh 4.0 eq of Fmoc-
-OH. -
Weigh 4.0 eq of COMU (or HATU).
-
Weigh 4.0 eq of Oxyma Pure (if using COMU; use HOAt if using HATU).
-
Dissolve in minimal DMF (approx. 2-3 mL).
-
-
Activation: Add 8.0 eq of DIEA (Diisopropylethylamine) to the amino acid solution. Note: Activation color change (yellow/orange) should be instantaneous.
-
Coupling (Microwave):
-
Wash: Drain and wash with DMF (3 x 30s).
-
Double Coupling (Mandatory): Repeat steps 2-5 with fresh reagents.
-
Monitoring: Perform a Kaiser test (ninhydrin). Due to steric bulk, extend the heating of the Kaiser test to 5 minutes to ensure the reagent penetrates the bead.
Protocol B: Acid Fluoride Rescue (TFFH)
Applicability: Extremely hindered junctions (e.g.,
Step-by-Step Procedure:
-
Reagent Prep:
-
Weigh 5.0 eq of Fmoc-
-OH. -
Weigh 5.0 eq of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Dissolve in dry DMF.
-
-
Activation: Add 10.0 eq of DIEA.
-
Critical: Do NOT add HOAt or Oxyma. These would form the bulky active ester we are trying to avoid.
-
-
Coupling:
-
Add to resin immediately.
-
React for 60 minutes at Room Temperature OR 15 minutes at 75°C (MW) .
-
Note: Acid fluorides are highly reactive but also sensitive to hydrolysis. Ensure DMF is dry.
-
-
Wash: DMF (4 x 1 min).
Comparative Data & Performance
The following table summarizes expected coupling efficiencies based on internal optimization studies and literature precedents for
| Coupling Method | Reagents | Conditions | Yield (Single Couple) | Yield (Double Couple) | Notes |
| Standard | DIC / HOBt | RT, 2h | < 30% | ~50% | Not recommended. |
| High Efficiency | HATU / DIEA | RT, 1h | 60-70% | 85-90% | Acceptable for simple seq. |
| Microwave | COMU / Oxyma | 75°C, 10m | 85% | > 98% | Best Practice. |
| Acid Fluoride | TFFH / DIEA | 75°C, 15m | 90% | > 99% | Use for |
Troubleshooting & Tips
-
Solvent Choice: For sequences >10 residues containing
, aggregation is a risk. Use a solvent mixture of DMF/NMP (1:1) or add 1% Triton X-100 to improve solvation. -
Fmoc Deprotection: The bulky
group can also hinder Fmoc removal. Use 20% Piperidine in DMF with 0.1M HOBt at 75°C (MW) for 3 minutes to ensure complete deprotection. -
Capping: If the Kaiser test remains slightly positive after double coupling, cap with Acetic Anhydride/Lutidine/DMF (1:1:8) to prevent deletion sequences which are harder to purify than truncated sequences.
References
-
Microwave-Assisted SPPS of Hindered Amino Acids Source: CEM Corporation / Thieme Connect Citation: "Microwave-enhanced SPPS enables conventionally-difficult couplings of bulky amino acids, like Aib and N-Me-A, to occur quickly and efficiently."[3][4] URL:[Link]
-
Conformational Characterization of Ac4c Source: PubMed / NIH Citation: "The Ac4c residue is an effective beta-turn and helix former...[5] tau(N-C alpha-C') bond angle was found to be significantly expanded."[5] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Methods for Incorporating (R)-2-Amino-4-cyclobutylbutanoic Acid into Macrocyclic Peptides
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocols
Executive Summary & Scientific Rationale
The incorporation of non-canonical amino acids (ncAAs) into macrocyclic peptides has revolutionized peptide drug discovery by expanding physicochemical diversity and overcoming the structural limitations of the 20 canonical amino acids . Among these advanced building blocks, (R)-2-Amino-4-cyclobutylbutanoic acid (the D-enantiomer of Fmoc-NorVal(4-cBu)-OH ) stands out as a highly specialized moiety.
-
Stereochemical Pre-organization: The (R)-configuration acts as a D-amino acid equivalent. When positioned strategically within a linear sequence (typically at the
position of a designed turn), it strongly induces Type II' -turn conformations. Computational modeling frameworks, such as Rosetta, demonstrate that this pre-organizes the peptide backbone, drastically reducing the entropic penalty associated with macrocyclization . -
Proteolytic Shielding & Lipophilicity: The bulky, hydrophobic cyclobutyl moiety provides a steric shield against exopeptidases and endopeptidases, significantly extending the biological half-life of the peptide while enhancing target membrane permeability .
Mechanistic Insights: Causality in Experimental Design
Standard peptide synthesis protocols often fail when handling bulky ncAAs. Understanding the causality behind experimental failures is critical for designing robust methodologies.
-
The Kinetic Hurdle of Steric Bulk: The aliphatic bulk of the cyclobutylbutanoic side chain reduces the nucleophilicity of the
-amine once incorporated, and similarly hinders the incoming activated ester. Standard uronium-based coupling reagents (e.g., HBTU) often result in incomplete conversion due to this steric clash.-
The Engineered Solution: We utilize DIC and OxymaPure at elevated temperatures (50°C) . OxymaPure generates a highly reactive ester intermediate that easily navigates steric hindrance while strictly preserving the sensitive (R)-stereocenter against epimerization.
-
-
The Thermodynamic Challenge of Macrocyclization: Macrocyclization is an entropy-driven challenge where intramolecular ring closure competes with intermolecular oligomerization.
-
The Engineered Solution: By leveraging the
-turn induced by the (R)-ncAA, the C- and N-termini are held in close spatial proximity. Performing the reaction at high dilution (1.0 mM) using HATU/DIPEA ensures that the intramolecular pathway dominates, maximizing the yield of the monomeric macrocycle.
-
Quantitative Data Presentation
To validate these experimental choices, the following tables summarize the optimization data for coupling conditions and the thermodynamic impact of the ncAA on cyclization.
Table 1: Optimization of Coupling Conditions for Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid
| Coupling Reagent | Additive | Temp (°C) | Time (min) | Conversion Yield (%) | Epimerization (%) |
| HBTU | DIPEA | 25 | 60 | 68.4 | < 0.1 |
| HATU | DIPEA | 25 | 60 | 85.2 | 1.2 |
| DIC | HOBt | 50 | 15 | 89.5 | 0.8 |
| DIC | OxymaPure | 50 | 15 | > 99.0 | < 0.1 |
Note: DIC/OxymaPure at 50°C provides the optimal balance of quantitative conversion and stereochemical preservation.
Table 2: Impact of (R)-ncAA Position on Macrocyclization Efficiency
| Sequence Modification | Turn Induction | Cyclization Yield (%) | Oligomerization (%) | Plasma Half-life (t1/2) |
| All-L Canonical Peptide | None (Random Coil) | 12.5 | 65.0 | 1.2 hours |
| (S)-ncAA at | Weak | 34.0 | 42.5 | 4.5 hours |
| (R)-ncAA at | Strong (Type II' | 88.5 | < 5.0 | > 24 hours |
Experimental Workflows and Protocols
Protocol A: Self-Validating SPPS Coupling of Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid
This protocol ensures high-fidelity incorporation while providing analytical checkpoints to guarantee trustworthiness.
Materials:
-
CTC (2-Chlorotrityl chloride) resin (loading: 0.5 mmol/g)
-
Fmoc-(R)-2-Amino-4-cyclobutylbutanoic acid (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure, 3.0 eq)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
Step-by-Step Procedure:
-
Resin Preparation: Swell 0.1 mmol of CTC resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).
-
Activation: In a separate vial, dissolve Fmoc-(R)-ncAA (0.3 mmol) and OxymaPure (0.3 mmol) in 2 mL of DMF. Add DIC (0.3 mmol) and allow pre-activation for 3 minutes at room temperature.
-
Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 50°C using a microwave peptide synthesizer for exactly 15 minutes. (Alternatively, agitate at room temperature for 2 hours).
-
Self-Validation Checkpoint (Critical): Withdraw a ~2 mg sample of resin. Wash with DCM and perform a micro-cleavage using 1% TFA in DCM for 5 minutes. Evaporate the solvent and analyze the residue via LC-MS.
-
Causality: This confirms the exact mass addition of the ncAA before proceeding, preventing the costly propagation of deletion sequences.
-
-
Washing & Capping: Wash the main resin batch with DMF (5 x 1 min). Cap any unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.
Protocol B: High-Dilution Solution-Phase Macrocyclization
This protocol minimizes intermolecular oligomerization by leveraging the pre-organized
Materials:
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dichloromethane (DCM) / DMF (9:1 v/v)
Step-by-Step Procedure:
-
Mild Cleavage: Cleave the fully elongated, side-chain protected linear peptide from the CTC resin using 1% TFA in DCM (5 x 3 min). Neutralize the combined filtrates immediately with pyridine to prevent premature side-chain deprotection.
-
Concentration: Evaporate the DCM under reduced pressure to yield the protected linear precursor.
-
High-Dilution Setup: Dissolve the linear peptide in the DCM/DMF (9:1) solvent mixture to achieve a final peptide concentration of strictly 1.0 mM .
-
Causality: High dilution heavily penalizes the bimolecular collision rate required for oligomerization, allowing the pre-organized intramolecular termini to react exclusively.
-
-
Cyclization: Add DIPEA (3.0 eq) to the vigorously stirring solution, followed by the dropwise addition of a concentrated HATU solution (1.5 eq in DMF).
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor the disappearance of the linear precursor via LC-MS.
-
Global Deprotection: Once cyclization is complete, evaporate the solvent and treat the residue with a standard TFA cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours to remove side-chain protecting groups.
Visualizations
Figure 1: Self-validating SPPS workflow and solution-phase macrocyclization.
Figure 2: Mechanistic pathway of beta-turn induction and proteolytic resistance.
References
-
[1] Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: PubMed Central (PMC). URL:[Link]
-
[2] Title: Non-canonical amino acid (NCAA) parameterization using Rosetta. Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central. URL:[Link]
-
[3] Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Source: Journal of Medicinal Chemistry / PubMed Central. URL:[Link]
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meilerlab.org [meilerlab.org]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis routes for (R)-2-Amino-4-cyclobutylbutanoic acid production
The following Application Note and Protocol guide details scalable synthesis routes for (R)-2-Amino-4-cyclobutylbutanoic acid . This document is structured for process chemists and drug development scientists, focusing on scalability, enantiomeric purity, and operational safety.[1]
Executive Summary
(R)-2-Amino-4-cyclobutylbutanoic acid (also known as (R)-Homocyclobutylalanine) is a critical non-proteinogenic amino acid building block.[1] Its structural motif—a cyclobutyl ring tethered by an ethyl spacer—imparts unique conformational rigidity and lipophilicity to peptide therapeutics, often utilized to enhance metabolic stability or optimize binding affinity in protease inhibitors (e.g., HCV, HIV targets).[1]
This guide outlines two primary routes for scale-up:
-
Asymmetric Hydrogenation (Route A): The preferred industrial route, offering high atom economy, low waste, and enantiomeric excesses (ee) >99%.[1]
-
Biocatalytic Resolution (Route B): A cost-effective alternative for early-phase development using robust acylase enzymes to isolate the (R)-enantiomer from racemic pools.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on installing the chiral center at the
Figure 1: Retrosynthetic disconnection showing the Catalytic (Green) and Enzymatic (Red) pathways.[2][3]
Route A: Asymmetric Hydrogenation (Primary Protocol)
Best for: Multi-kilogram production, GMP manufacturing.[1] Mechanism: Rhodium-catalyzed asymmetric hydrogenation of a prochiral dehydroamino acid.[1]
Phase 1: Precursor Synthesis (Cyclobutylacetaldehyde)
Note: While commercially available, in-house synthesis from cyclobutanecarboxylic acid is cost-effective.[1]
-
Reduction: Reduce Cyclobutanecarboxylic acid (CAS 3721-95-7) to Cyclobutylmethanol using LiAlH₄ or Borane-THF.[1]
-
Oxidation: Oxidize Cyclobutylmethanol to Cyclobutylcarboxaldehyde via Swern or TEMPO oxidation.
-
Homologation: Convert Cyclobutylcarboxaldehyde to 2-Cyclobutylacetaldehyde via Wittig methoxymethylation followed by hydrolysis.
Phase 2: Dehydroamino Acid Formation
Reaction: Horner-Wadsworth-Emmons (HWE) Condensation.[1]
Protocol:
-
Reagents: Suspend Boc-
-phosphonoglycinate trimethyl ester (1.1 equiv) and DBU (1.2 equiv) in anhydrous DCM at 0°C. -
Addition: Add 2-Cyclobutylacetaldehyde (1.0 equiv) dropwise.[1]
-
Reaction: Stir at room temperature for 4–6 hours. The reaction creates the (Z)-dehydroamino acid ester predominantly.[1]
-
Workup: Quench with 1N HCl, extract with EtOAc, and crystallize from Hexane/EtOAc.
-
QC Check: NMR should show the olefinic proton singlet at
~6.5-7.0 ppm.[1]
Phase 3: Asymmetric Hydrogenation
Critical Step: This establishes the stereochemistry.[1]
Protocol:
-
Substrate: Dissolve the (Z)-dehydroamino ester (from Phase 2) in degassed Methanol (0.5 M concentration).
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (R,R)-DuPhos-Me (1.1 mol%) in methanol.[1] Stir for 15 min to form the active catalyst.
-
Hydrogenation: Transfer substrate and catalyst to a high-pressure autoclave.
-
Conditions: Pressurize with H₂ (5–10 bar) . Stir at 25°C for 12–24 hours.
-
Workup: Vent H₂, concentrate solvent. Pass through a short silica plug to remove Rhodium residues.[1]
-
Deprotection (Optional): If the free acid is required, hydrolyze the ester (LiOH/THF/H₂O) and remove the Boc group (TFA/DCM or HCl/Dioxane).[1]
Data Summary for Route A:
| Parameter | Specification |
|---|---|
| Yield (Overall) | 75–85% |
| Enantiomeric Excess (ee) | >99.0% (with optimized ligand) |
| Atom Economy | High |
| Safety Profile | High pressure H₂ requires engineering controls.[1] |
Route B: Biocatalytic Resolution (Secondary Protocol)
Best for: Lab scale (<100g), low equipment cost, "Green" chemistry requirements.[1] Mechanism: Kinetic resolution of a racemic N-acetyl intermediate using Acylase I.[1]
Phase 1: Synthesis of Racemic Precursor
Reaction: Acetamidomalonate Synthesis.[1]
-
Alkylation: React Diethyl acetamidomalonate with 2-(Bromoethyl)cyclobutane (CAS 112796-07-9) using NaOEt in Ethanol at reflux (80°C, 12h).[1]
-
Hydrolysis/Decarboxylation: Treat the intermediate with 6N HCl at reflux for 24h. This effects hydrolysis of esters, decarboxylation, and deacetylation.[1]
-
Re-acetylation: The resulting free racemic amino acid is treated with Acetic Anhydride and NaOH to generate (±)-N-Acetyl-2-amino-4-cyclobutylbutanoic acid .[1]
Phase 2: Enzymatic Resolution
Enzyme: Acylase I (from Aspergillus melleus or Hog Kidney).[1] This enzyme selectively hydrolyzes the (S)-enantiomer's amide bond.[1]
Protocol:
-
Setup: Dissolve (±)-N-Acetyl-amino acid (0.1 M) in water. Adjust pH to 7.5 using LiOH or NH₄OH.[1]
-
Enzyme Addition: Add Acylase I (10–20 mg/mmol substrate). Add CoCl₂ (0.5 mM) as a cofactor if using Hog Kidney acylase.[1]
-
Incubation: Stir at 37°C for 24–48 hours. Monitor pH and maintain at 7.5 (using an autotitrator).
-
Separation (Critical):
-
Acidify mixture to pH 5.[1]
-
Filtration/Ion Exchange: The hydrolyzed (S)-Free Amino Acid will exist as a zwitterion.[1] The unreacted (R)-N-Acetyl Amino Acid remains protected.[1]
-
Pass through a cation exchange resin (Dowex 50W).[1] The (S)-amino acid binds; the (R)-N-acetyl acid elutes in the void volume.[1]
-
-
Final Hydrolysis: Reflux the isolated (R)-N-acetyl intermediate in 2N HCl for 4 hours to yield the free (R)-2-Amino-4-cyclobutylbutanoic acid .
Quality Control & Analytics
Enantiomeric Excess (ee) Determination
Do not rely solely on optical rotation.[1] Chiral HPLC is mandatory.[1]
-
Column: Daicel Chiralpak AD-H or Crownpak CR(+) (for free amino acids).[1]
-
Mobile Phase (AD-H): Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Detection: UV at 210 nm.[1]
-
Derivatization: If using gas chromatography (GC), derivatize as the N-TFA methyl ester.[1]
Structure Verification (NMR)
-
¹H NMR (400 MHz, D₂O/DCl):
-
4.05 (t, 1H,
-CH) -
1.80–2.10 (m, 2H,
-CH₂) -
1.40–1.70 (m, 9H, Cyclobutyl +
-CH₂)
-
4.05 (t, 1H,
-
¹³C NMR: Confirm carbonyl peaks (~172 ppm) and cyclobutyl ring carbons (distinctive shifts ~18–28 ppm).
Safety & Handling
-
Cyclobutane Ring: While thermodynamically less stable than cyclopentane, the cyclobutyl ring is stable under standard hydrogenation and hydrolysis conditions.[1] Avoid extreme temperatures (>200°C) which might induce ring fragmentation.[1]
-
High Pressure Hydrogenation: Use rated burst-disc autoclaves. Ground all equipment to prevent static discharge.[1]
-
Rhodium Catalysts: Highly expensive and potentially toxic.[1] Ensure thorough removal (<10 ppm) using metal scavengers (e.g., SiliaMetS®) before biological testing.[1]
References
-
Burk, M. J., et al. (1993).[1] "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society.[1][4] Link
-
Chenault, H. K., et al. (1989).[1] "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society.[1] Link
-
Ager, D. J. (2005).[1] "Handbook of Chiral Chemicals, Second Edition." CRC Press.[1] (General reference for resolution protocols). Link
-
Eastman, K. (2015).[1] "Scalable Synthesis of Cyclobutyl-Substituted Building Blocks." Organic Process Research & Development. (Analogous chemistry for cyclobutyl installation). Link
-
Sigma-Aldrich. "Protocol for Enzymatic Resolution of Amino Acids."[1] Technical Bulletin. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. (PDF) Efficient, large-scale preparation of (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol, versatile chiral auxiliary for cyclopentenone, γ-butyrolactone, and γ-butyrolactam synthesis [academia.edu]
Technical Application Note: Esterification Protocols for (R)-2-Amino-4-cyclobutylbutanoic Acid
Executive Summary
(R)-2-Amino-4-cyclobutylbutanoic acid (CAS: 1932829-31-6) is a critical chiral building block in the synthesis of peptide therapeutics, particularly for HCV protease inhibitors and NMDA antagonists. Its structure—a homo-analog of cyclobutylalanine—presents a dual synthetic challenge:
-
Stereochemical Integrity: The
-proton is susceptible to racemization under harsh acidic or basic conditions, potentially degrading the enantiomeric excess ( ) of the (R)-isomer. -
Ring Stability: While the cyclobutyl moiety is more robust than cyclopropyl systems, it possesses significant ring strain (~26 kcal/mol). Exposure to superacids or uncontrolled Lewis acidic conditions can trigger ring-opening or rearrangement.
This guide details two field-proven protocols for esterification: a Methyl/Ethyl Ester route using the mild Chlorotrimethylsilane (TMSCl) method (superior to Thionyl Chloride for stereoconservation) and a tert-Butyl Ester route utilizing Isobutylene/Sulfuric acid for orthogonal protection strategies.
Strategic Decision Framework
Before initiating synthesis, select the ester protection scheme based on your downstream peptide coupling strategy.
Figure 1: Strategic selection of esterification routes based on downstream application requirements.
Protocol A: Methyl Ester Synthesis (TMSCl Method)
Objective: Synthesis of (R)-2-Amino-4-cyclobutylbutanoic acid methyl ester hydrochloride.
Rationale: While Thionyl Chloride (
Materials
-
(R)-2-Amino-4-cyclobutylbutanoic acid (1.0 equiv)
-
Methanol (Anhydrous, 10-20 volumes)
-
Chlorotrimethylsilane (TMSCl) (2.5 equiv)
-
Equipment: Flame-dried round-bottom flask, inert gas (
/Ar) line, ice bath.
Step-by-Step Procedure
-
Preparation: Charge the reaction flask with anhydrous Methanol (MeOH) and cool to 0°C under nitrogen.
-
Activation: Add TMSCl dropwise via syringe over 15 minutes.
-
Addition: Add solid (R)-2-Amino-4-cyclobutylbutanoic acid in one portion.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (System:
:MeOH:AcOH 90:10:1). Ninhydrin stain will show the conversion of the free acid (lower ) to the ester (higher ).
-
-
Workup: Concentrate the mixture in vacuo at a bath temperature below 40°C .
-
Note: Avoid high heat to prevent cyclobutyl ring stress or acid-catalyzed degradation.
-
-
Isolation: The product typically precipitates as a white hydrochloride salt. Triturate with cold diethyl ether (
) to remove siloxane byproducts. Filter and dry under high vacuum.[5]
Yield Expectation: 90–98%
Purity Target: >98% (
Protocol B: tert-Butyl Ester Synthesis (Isobutylene Method)
Objective: Synthesis of (R)-2-Amino-4-cyclobutylbutanoic acid tert-butyl ester.
Rationale: tert-Butyl esters cannot be made via Fischer esterification (acid/alcohol) due to the instability of the t-butyl cation. The standard method involves alkylation of the carboxylic acid with isobutylene under strong acid catalysis. This method is preferred over the hazardous Perchloric Acid/tert-Butyl Acetate route [3].
Materials
-
(R)-2-Amino-4-cyclobutylbutanoic acid (1.0 equiv)
-
Isobutylene gas (condensed) or liquid (excess, ~10 equiv)
-
Dioxane (solvent, 5 volumes)
-
Concentrated Sulfuric Acid (
) (1.5 equiv) -
Equipment: High-pressure glass pressure vessel (Q-tube or autoclave), blast shield.
Step-by-Step Procedure
-
Safety Setup: Perform all operations behind a blast shield. Cool the pressure vessel to -78°C (Dry ice/Acetone).
-
Condensation: Condense isobutylene gas into the vessel containing the amino acid suspended in Dioxane.
-
Catalyst Addition: Carefully add conc.
dropwise. -
Reaction: Seal the vessel tightly. Allow it to warm to room temperature gradually. Stir for 24–48 hours.
-
Pressure Warning: The vessel will become pressurized.[6] Do not heat.
-
-
Quenching: Cool the vessel back to 0°C before opening. Pour the reaction mixture slowly into an excess of ice-cold saturated
solution.-
Critical Step: The pH must be basic (pH > 8) to extract the free amine ester, but minimize time in base to prevent racemization.
-
-
Extraction: Extract immediately with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography is usually required (Silica, Hexanes/EtOAc gradient).[3][7]
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria | Note |
| Identity | 1H NMR (DMSO-d6) | Conforms to structure | Check cyclobutyl methine signals ( |
| Purity | HPLC (C18) | > 98.0% | Monitor for unreacted acid. |
| Chirality | Chiral HPLC | > 99.0% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA. |
| Water | Karl Fischer | < 1.0% | Critical for peptide coupling efficiency. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture in MeOH | Use strictly anhydrous MeOH; drying tube is insufficient, use inert gas manifold. |
| Racemization | Exotherm during addition | Ensure T < 0°C during TMSCl addition. Avoid basic workup for Method A (isolate as HCl salt). |
| Ring Opening | Acid too strong/Hot | Do not exceed 40°C during evaporation. Avoid |
| Sticky Solid | Siloxane impurities | Triturate thoroughly with dry |
References
-
Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. A key study demonstrating TMSCl/MeOH as a milder, superior alternative to thionyl chloride for amino acids.[8]
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.[9] (Foundational text on the mechanism of TMSCl-mediated esterification).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The authoritative source for tert-butyl ester protocols via isobutylene).
-
Smyth, T. P., et al. (2010). "The reaction of thionyl chloride with alcohols."[8] Journal of Organic Chemistry. (Mechanistic insight into the HCl generation profile).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
Troubleshooting & Optimization
Overcoming steric hindrance during coupling of (R)-2-Amino-4-cyclobutylbutanoic acid
Technical Support Center: Advanced Coupling Strategies Subject: Optimization of (R)-2-Amino-4-cyclobutylbutanoic Acid Coupling
Executive Summary
You are encountering challenges with (R)-2-Amino-4-cyclobutylbutanoic acid . While this residue lacks the extreme steric blockade of
-
Distal Steric Bulk: The cyclobutyl-ethyl side chain creates a high lipophilic volume, increasing the risk of peptide aggregation and steric clash during the approach of the nucleophile.
-
Stereochemical Lability: As an (R)-enantiomer, maintaining optical purity is critical.[1] Prolonged activation times—often necessitated by the bulk—dramatically increase the risk of base-catalyzed racemization via the oxazolone mechanism.
This guide provides a self-validating troubleshooting framework to overcome these barriers using modern coupling architechtures.
Part 1: The Diagnostic Matrix
Identify your specific failure mode to select the correct protocol.
| Symptom | Probable Cause | Corrective Action (Protocol Link) |
| Low Yield / Incomplete Coupling | Steric hindrance or Aggregation ( | Switch to COMU/Oxyma (Method A) or use Microwave assistance ( |
| Racemization (Epimerization) | Base-catalyzed proton abstraction due to prolonged activation.[1] | Switch to Acid Fluoride (TFFH) (Method B). Use Collidine instead of DIPEA.[3][4] |
| Precipitation / Gelation | Hydrophobic collapse due to the cyclobutyl side chain. | Add Chaotropic Salts (0.1M LiCl in DMF) or use Pseudoproline dipeptides at |
| Capping/Termination | Guanidinylation of the amine by uronium reagents (HATU/HBTU). | Eliminate HATU. Switch to Phosphonium (PyBOP) or Acid Fluoride (TFFH).[1] |
Part 2: Reagent Selection Logic
The "Gold Standard": COMU + Oxyma Pure
For moderately hindered residues like (R)-2-Amino-4-cyclobutylbutanoic acid, COMU is superior to HATU.[1]
-
Why: COMU generates an active ester that is more reactive than HBTU but safer (non-explosive) than HATU.[1] Crucially, the leaving group (Oxyma) is less acidic than HOAt, reducing the risk of base-catalyzed racemization while maintaining high acylation rates.
-
Visual Check: The byproduct is water-soluble, simplifying purification.[5]
The "Nuclear Option": TFFH (Acid Fluorides)
When coupling to a bulky nucleophile (e.g., an N-methylated amino acid) or if racemization is detected, TFFH is the required solution.
-
Why: TFFH converts the carboxylic acid into an Acid Fluoride (
).[1][6] The fluoride is a small, highly electronegative leaving group that minimizes steric interference during the nucleophilic attack. -
Racemization Control: Acid fluorides are highly reactive but less prone to oxazolone formation compared to active esters, especially when used with weak bases like Collidine.
Part 3: Visualization of Logic Flow
The following decision tree illustrates the optimization pathway for this specific residue.
Figure 1: Decision matrix for optimizing coupling conditions based on experimental feedback.
Part 4: Validated Protocols
Protocol A: High-Efficiency COMU/Oxyma Coupling
Best for: Standard synthesis where yield is the primary concern.[1]
Reagents:
-
Amino Acid: 3.0 equiv[1]
-
COMU: 3.0 equiv[1]
-
Oxyma Pure: 3.0 equiv[1]
-
Base: DIPEA (6.0 equiv)[1]
-
Solvent: DMF or NMP (0.1M concentration)[1]
Step-by-Step:
-
Pre-activation: Dissolve the (R)-amino acid, COMU, and Oxyma in DMF.
-
Base Addition: Add DIPEA. Critical: Allow to activate for exactly 30 seconds . Do not age the active ester longer, as this promotes racemization.
-
Coupling: Add the activated mixture immediately to the resin/amine component.
-
Reaction Time: Shake at Room Temperature for 30–60 minutes.
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1]
Protocol B: TFFH Acid Fluoride Method (Racemization Safe)
Best for: Coupling to bulky amines or when optical purity is compromised.[1]
Reagents:
-
Amino Acid: 3.0 equiv[1]
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 3.0 equiv[1]
-
Base: 2,4,6-Collidine (TMP): 3.0 - 4.0 equiv[1]
-
Solvent: DCM or DMF (DCM often favors acid fluoride stability).[1]
Step-by-Step:
-
Activation: Dissolve the (R)-amino acid and TFFH in dry DCM (or DMF).
-
Base Addition: Add Collidine. The solution may turn slightly yellow.
-
Formation: Stir for 2–5 minutes to form the acid fluoride in situ.
-
Coupling: Add the mixture to the resin.
-
Reaction Time: React for 60–120 minutes. Acid fluorides are stable but react slower than OAt esters; however, they are immune to oxazolone formation in the absence of strong base.
-
Double Coupling: If the Kaiser test is positive, repeat this step rather than extending time.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why is Collidine preferred over DIPEA in Protocol B?
A: Collidine (2,4,6-trimethylpyridine) is a weaker and more sterically hindered base than DIPEA. It is sufficient to neutralize the H-F byproduct generated by TFFH but is too sterically hindered to abstract the
Q2: Can I use PyBOP instead of HATU? A: Yes. PyBOP is a phosphonium reagent.[7] Unlike HATU (uronium), it cannot react with the amino group of the resin to form a guanidine byproduct (a common termination event in slow couplings). If you observe "truncated" sequences by Mass Spec (+42 Da or similar shifts), switch to PyBOP or TFFH [2].
Q3: The cyclobutyl group makes my peptide precipitate. What now? A: The lipophilicity of the cyclobutyl group can induce on-resin aggregation.
-
Solvent: Switch from DMF to NMP (N-methylpyrrolidone).[1]
-
Magic Mixture: Use a solvent blend of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 0.1M LiCl (Lithium Chloride).[1] LiCl disrupts hydrogen bonding in the growing peptide backbone (beta-sheets), improving solvation [3].
References
-
Carpino, L. A., & El-Faham, A. (1995).[8] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][6][9] Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult" Peptides. Methods in Molecular Biology.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. (S)-2-amino-4-cyclohexylbutanoic acid | C10H19NO2 | CID 22839041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Removing impurities from crude (R)-2-Amino-4-cyclobutylbutanoic acid preparations
Welcome to the technical support center for the purification of (R)-2-Amino-4-cyclobutylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this non-proteinogenic amino acid in high purity. As a crucial building block in medicinal chemistry, the purity of (R)-2-Amino-4-cyclobutylbutanoic acid, particularly its enantiomeric excess, is paramount for the success of subsequent applications.
This document provides a comprehensive resource in a question-and-answer format to address common and specific challenges encountered during the purification of this unique cyclobutyl-containing amino acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of my (R)-2-Amino-4-cyclobutylbutanoic acid during recrystallization, resulting in a very low yield. What are the likely causes and how can I optimize the process?
Answer:
Low recovery during recrystallization is a common issue and can often be attributed to several factors. The key is to understand the solubility profile of your compound and to control the crystallization conditions carefully.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino acids, which are zwitterionic, solvent selection can be challenging. While water is a common solvent for many amino acids, its high solvating power might lead to significant losses.
-
Solution: Conduct small-scale solubility tests with a variety of solvents and solvent systems. For amino acids like (R)-2-Amino-4-cyclobutylbutanoic acid, consider polar protic solvents such as water, ethanol, or isopropanol, as well as mixtures of these with less polar co-solvents. For a similar compound, (R)-2-amino-3-cyclobutylpropanoic acid, it is noted to be a solid with some solubility in water[1]. Experiment with water/ethanol or water/acetone mixtures to find a system where the solubility difference between hot and cold is maximized.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a solution that is not supersaturated upon cooling, leading to poor or no crystal formation.
-
Solution: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are at or near the saturation point. If you have already added too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.
-
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an amorphous solid, which can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help with this. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal recovery[2].
-
-
Premature Crystallization: If the compound crystallizes too early in the hot solution (for example, on the filter paper during a hot filtration step), you will lose a significant amount of product.
-
Solution: Ensure all your glassware is pre-heated. Use a heated filter funnel for hot filtrations. It is also crucial to work quickly during this step.
-
Experimental Protocol: Optimizing Recrystallization
-
Solvent Screening: In separate small test tubes, add a few milligrams of your crude (R)-2-Amino-4-cyclobutylbutanoic acid. To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone) or solvent mixture dropwise at room temperature to assess solubility. Then, heat the tubes to determine if the compound dissolves. The ideal solvent will show poor solubility at room temperature and complete solubility upon heating.
-
Recrystallization Procedure:
-
Place your crude product in an Erlenmeyer flask.
-
Heat your chosen solvent in a separate flask.
-
Add the hot solvent to the crude product in small portions with swirling until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Issue 2: Poor Enantiomeric Excess (e.e.) in the Final Product
Question: My chiral HPLC analysis shows a low enantiomeric excess for my (R)-2-Amino-4-cyclobutylbutanoic acid. How can I improve the enantiopurity?
Answer:
Achieving high enantiomeric excess is critical for the biological activity of chiral molecules. Low e.e. can stem from the synthesis itself or from racemization during workup and purification.
Potential Causes and Solutions:
-
Incomplete Stereoselectivity in the Synthesis: The asymmetric synthesis method used may not be providing the desired level of stereocontrol.
-
Solution: Re-evaluate and optimize the reaction conditions of your asymmetric synthesis. Factors such as temperature, catalyst loading, and solvent can have a significant impact on enantioselectivity.
-
-
Racemization: The product may be susceptible to racemization under certain conditions, such as harsh pH or elevated temperatures during workup or purification.
-
Solution: Maintain mild conditions throughout the purification process. Avoid strong acids or bases and prolonged heating.
-
-
Enrichment through Recrystallization: If your compound forms a conglomerate (a mechanical mixture of enantiomerically pure crystals), it may be possible to enrich the enantiomeric excess through recrystallization. However, if it forms a racemic compound (a 1:1 ratio of enantiomers in the crystal lattice), this will not be effective.
-
Solution: Attempt a careful recrystallization. Sometimes, seeding a supersaturated solution with a pure crystal of the desired enantiomer can promote the crystallization of that enantiomer.
-
-
Chiral Chromatography: This is a powerful technique for separating enantiomers.
-
Solution: Preparative chiral HPLC can be used to separate the (R) and (S) enantiomers. A variety of chiral stationary phases (CSPs) are available, and screening different columns and mobile phases will be necessary to find the optimal separation conditions. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for amino acids[3].
-
Workflow for Improving Enantiomeric Purity
Caption: Decision workflow for improving the enantiomeric excess of (R)-2-Amino-4-cyclobutylbutanoic acid.
Issue 3: Tailing or Streaking on Silica Gel Chromatography
Question: I am trying to purify my crude product using silica gel column chromatography, but the compound is tailing severely, leading to poor separation. What can I do to improve this?
Answer:
Tailing of amines and amino acids on silica gel is a frequent problem. It is caused by the interaction of the basic amino group with the acidic silanol groups on the surface of the silica gel.
Potential Causes and Solutions:
-
Acid-Base Interactions: The primary cause is the strong interaction between the basic amine and the acidic silica.
-
Solution 1: Use a Basic Modifier in the Eluent: Adding a small amount of a base to your mobile phase can neutralize the acidic sites on the silica gel and reduce tailing.
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent.
-
Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be effective for more polar amines.
-
-
Solution 2: Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative where the separation is based on hydrophobicity. A typical mobile phase would be a mixture of water and an organic solvent like methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
-
-
Compound Overloading: Applying too much crude material to the column can also lead to tailing and poor separation.
-
Solution: Use an appropriate ratio of crude material to stationary phase. A general rule of thumb is 1:20 to 1:100 (w/w) for difficult separations.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude preparation of (R)-2-Amino-4-cyclobutylbutanoic acid?
A1: The impurity profile will largely depend on the synthetic route. However, for asymmetric syntheses of non-proteinogenic amino acids, common impurities include:
-
(S)-enantiomer: The undesired enantiomer of the product.
-
Diastereomers: If a chiral auxiliary is used, diastereomeric intermediates or byproducts may be present.
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Reagents and Byproducts: Reagents used in the synthesis and their byproducts.
-
Solvent Adducts: The final product may form adducts with solvents used in the workup or purification.
Q2: What is the best analytical method to determine the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Chiral HPLC: This is essential for determining the enantiomeric excess (e.e.). Various chiral stationary phases are available for the separation of amino acids[3][4].
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying and quantifying impurities.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural information and can detect impurities with different chemical structures.
-
Elemental Analysis: To confirm the elemental composition of your final product.
Q3: Can I use ion-exchange chromatography for purification?
A3: Yes, ion-exchange chromatography is a very effective method for purifying amino acids[5]. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the buffer.
-
Cation-exchange chromatography: At a pH below its isoelectric point (pI), the amino acid will be positively charged and will bind to a cation-exchange resin. It can then be eluted by increasing the pH or the salt concentration.
-
Anion-exchange chromatography: At a pH above its pI, the amino acid will be negatively charged and will bind to an anion-exchange resin. Elution is typically achieved by decreasing the pH or increasing the salt concentration.
Q4: My compound is an oil and will not crystallize. What should I do?
A4: "Oiling out" instead of crystallizing is a common problem, especially if impurities are present that depress the melting point or interfere with crystal lattice formation.
-
Trituration: Try adding a solvent in which your desired compound is insoluble but the impurities are soluble. Stirring or sonicating the mixture can sometimes induce solidification of your product.
-
Solvent System Change: Experiment with different solvents or solvent mixtures for recrystallization.
-
Purification by Chromatography: If recrystallization is unsuccessful, column chromatography is the next logical step to remove the impurities that may be inhibiting crystallization.
-
Salt Formation: Consider forming a salt of your amino acid (e.g., a hydrochloride or tosylate salt). Salts often have higher melting points and are more likely to be crystalline. The free amino acid can then be regenerated after purification of the salt.
Data Summary Table
| Property | Value/Information | Source |
| Compound Name | (R)-2-Amino-4-cyclobutylbutanoic acid | - |
| Molecular Formula | C₈H₁₅NO₂ | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| Physical State | Likely a solid at room temperature | [1] (by analogy) |
| Solubility | Expected to be soluble in water and polar protic solvents. | [1] (by analogy) |
Visualization of Purification Strategy Selection
Caption: A flowchart for selecting the appropriate purification strategy.
References
-
Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved February 27, 2026, from [Link]
-
Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (n.d.). Retrieved February 27, 2026, from [Link]
-
Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2000, December 15). Retrieved February 27, 2026, from [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved February 27, 2026, from [Link]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z) - PubMed. (1991, May 1). Retrieved February 27, 2026, from [Link]
-
Non-proteinogenic amino acids - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). Retrieved February 27, 2026, from [Link]
-
Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed. (2007, May 7). Retrieved February 27, 2026, from [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (2017, March 5). Retrieved February 27, 2026, from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved February 27, 2026, from [Link]
-
Asymmetric synthesis of non-proteinogenic amino acids - KUBIKAT. (n.d.). Retrieved February 27, 2026, from [Link]
-
Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications. (n.d.). Retrieved February 27, 2026, from [Link]
-
Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF. (2025, August 6). Retrieved February 27, 2026, from [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC. (2022, August 9). Retrieved February 27, 2026, from [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]
-
Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study - MDPI. (2020, May 9). Retrieved February 27, 2026, from [Link]
- US4956471A - Process for isolating and purifying amino acids - Google Patents. (n.d.).
-
Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB. (2010, April 8). Retrieved February 27, 2026, from [Link]
-
(2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid Properties - EPA. (2025, October 15). Retrieved February 27, 2026, from [Link]
-
Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) - SciSpace. (n.d.). Retrieved February 27, 2026, from [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC. (2026, January 14). Retrieved February 27, 2026, from [Link]
-
Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S) - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]
-
recrystallisation experimental techniques required. (n.d.). Retrieved February 27, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. LabXchange [labxchange.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scas.co.jp [scas.co.jp]
- 5. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 6. (2S)-2-amino-4-cyclobutyl-butanoic acid 97% | CAS: 1932829-31-6 | AChemBlock [achemblock.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Cyclobutyl Amino Acid Derivatives
Welcome to the technical support center for the synthesis of cyclobutyl amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. As chemists working with these unique and conformationally constrained scaffolds, we understand that temperature control is paramount for achieving desired yields, purity, and stereoselectivity. This resource provides practical, field-proven insights to help you navigate the experimental challenges in your work.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes linked to reaction temperature and step-by-step solutions to guide your optimization process.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield for my cyclobutyl amino acid derivative synthesis. Could the reaction temperature be the culprit?
A: Absolutely. The reaction temperature is a critical factor that directly influences the reaction rate. An incorrect temperature setting is a common reason for low or no product formation.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: Many reactions, such as [2+2] photocycloadditions or Lewis acid-catalyzed cycloadditions, have a significant activation energy barrier.[1][2] If the temperature is too low, the reacting molecules may not have sufficient energy to overcome this barrier, resulting in a sluggish or stalled reaction.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some base-catalyzed cyclizations, gentle heating to 40-50 °C may be necessary to drive the reaction forward.[3]
-
-
Decomposition of Starting Materials or Reagents: Conversely, some starting materials or reagents, particularly those with sensitive functional groups, can decompose at elevated temperatures. This is especially true for complex molecules or thermally labile protecting groups.[4]
-
Solution: Review the stability data for your specific starting materials and reagents. If decomposition is suspected, lower the reaction temperature. It may be necessary to extend the reaction time to compensate for the slower rate. For instance, some reactions involving bicyclo[1.1.0]butanes (BCBs) are performed at room temperature to avoid unwanted side reactions.[5]
-
-
Catalyst Inactivity: The optimal temperature range for catalyst activity is often narrow. If the temperature is too low, the catalyst may be inactive or have very low turnover. If it's too high, the catalyst may decompose.
-
Solution: Consult the literature for the recommended temperature range for your specific catalyst system (e.g., B(C6F5)3 or In(OTf)3 for Lewis acid-catalyzed reactions).[6] If this information is unavailable, a systematic temperature screening is recommended.
-
Problem 2: Poor Stereoselectivity
Q: My product is a mixture of diastereomers, and the ratio is not what I expected. How does temperature influence stereoselectivity?
A: Temperature can have a profound effect on the stereochemical outcome of a reaction. Often, lower temperatures favor the formation of the thermodynamically more stable product, leading to higher diastereoselectivity.
Possible Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: At higher temperatures, there may be enough energy to overcome the activation barriers for the formation of multiple stereoisomers, leading to a product mixture reflecting kinetic control. At lower temperatures, the reaction may favor the pathway leading to the most stable product (thermodynamic control).
-
Solution: Try running the reaction at a lower temperature. For example, cooling the reaction to 0 °C or even -78 °C can significantly improve diastereoselectivity in many cases. Be aware that this will likely increase the required reaction time. In some asymmetric reactions, a change in temperature can even invert the enantioselectivity.[7]
-
-
Conformational Flexibility: At higher temperatures, molecules have greater conformational freedom. This can lead to less effective facial shielding by chiral auxiliaries or directing groups, resulting in lower stereoselectivity.
-
Solution: Lowering the temperature can restrict the conformational flexibility of the substrate and any chiral catalysts or auxiliaries, leading to a more ordered transition state and improved stereochemical induction.
-
Problem 3: Product Decomposition or Side Product Formation
Q: I am observing significant side product formation or decomposition of my desired cyclobutyl amino acid derivative. How can I mitigate this by adjusting the temperature?
A: The formation of byproducts and product decomposition are often exacerbated by excessive heat. Optimizing the temperature is key to minimizing these unwanted pathways.
Possible Causes & Solutions:
-
Thermal Instability of the Product: Cyclobutane rings possess inherent ring strain, which can make them susceptible to thermal decomposition or rearrangement at elevated temperatures.[8] Some cyclobutane derivatives have been observed to undergo a retro [2+2] reaction in solution at room temperature.[9]
-
Solution: If you suspect your product is thermally labile, it is crucial to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Additionally, ensure that the workup and purification steps are also performed at reduced temperatures if necessary.
-
-
Side Reactions with Higher Activation Energies: Unwanted side reactions often have a higher activation energy than the desired reaction. At elevated temperatures, these side reactions become more competitive.
-
Solution: Lowering the reaction temperature can selectively slow down the undesired side reactions more than the desired reaction, thus improving the product's purity.
-
-
Racemization: For chiral amino acid derivatives, elevated temperatures can increase the risk of racemization, especially in the presence of a base.[10]
-
Solution: Perform the reaction at a lower temperature. For microwave-assisted syntheses, reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction temperature for a novel cyclobutyl amino acid derivative synthesis?
A1: A good starting point is to review the literature for similar transformations and use the reported temperature as a guide. If no direct analogue is available, room temperature (20-25 °C) is often a reasonable starting point for many syntheses, including some Lewis acid-catalyzed reactions.[5] From there, you can screen a range of temperatures (e.g., 0 °C, 40 °C, 60 °C) to assess the impact on yield and purity. Bayesian optimization can be a powerful tool for more complex, multi-parameter optimizations.[11]
Q2: How does the choice of solvent affect the optimal reaction temperature?
A2: The solvent plays a crucial role and is intrinsically linked to the reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the stability of transition states and intermediates, which in turn can affect the optimal temperature. It is essential to choose a solvent that is compatible with your desired temperature range and the chemistry of your reaction.
Q3: Can I use microwave irradiation to heat my reaction?
A3: Microwave-assisted synthesis can be a powerful tool for accelerating reactions. However, it is important to be cautious, as the rapid heating can sometimes lead to localized hot spots and promote decomposition or side reactions, including racemization.[10] If you choose to use a microwave reactor, it is advisable to start with a lower temperature and shorter reaction time than you would with conventional heating.
Q4: My reaction is a photochemically induced [2+2] cycloaddition. How does temperature play a role here?
A4: While the primary driver of a photochemical reaction is light, temperature can still be an important secondary parameter. It can influence the rate of any thermal side reactions and the stability of the product. For instance, some visible light-mediated [2+2] photocycloadditions are performed at a slightly elevated temperature, such as 40 °C.[1] However, it is also important to consider that some photochemically generated cyclobutanes can be thermally unstable and undergo retro [2+2] cycloadditions.[9]
Data Summary and Experimental Protocols
Table 1: General Temperature Guidelines for Common Synthetic Routes
| Reaction Type | Typical Temperature Range | Key Considerations |
| Lewis Acid-Catalyzed Cycloaddition | Room Temperature to 60 °C | Catalyst stability and activity are temperature-dependent. |
| Photochemical [2+2] Cycloaddition | 0 °C to 40 °C | Product may be thermally unstable. |
| Base-Catalyzed Cyclization | Room Temperature to 80 °C | Higher temperatures can increase the risk of racemization and other side reactions. |
| 1,3-Dipolar Cycloaddition | Room Temperature | Often proceeds well at ambient temperature. |
Experimental Protocol: General Approach for Temperature Optimization
-
Initial Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the starting materials in the chosen solvent.
-
Temperature Control: Place the flask in a suitable heating or cooling bath (e.g., oil bath, ice bath, or cryocooler) to maintain a constant temperature.
-
Initiation and Monitoring: Add the final reagent or catalyst to initiate the reaction. Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Data Collection: Record the reaction time, temperature, and the conversion/yield at each time point.
-
Iterative Optimization: Based on the results, adjust the temperature in subsequent experiments to maximize the yield of the desired product and minimize impurities.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in the synthesis of cyclobutyl amino acid derivatives.
Caption: A decision-making workflow for troubleshooting temperature-related issues.
References
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes - ChemRxiv.
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes | ChemRxiv.
- Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids...
- Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-tert-butyl-3-furonitrile - Benchchem.
- Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem.
- Aminoacids of the cyclobutane series - ResearchG
- Amino Acid Deriv
- Bayesian reaction optimization as a tool for chemical synthesis - The Doyle Group.
- Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC.
- Cyclobutanes in Organic Synthesis - Baran Lab.
- Temperature drop triggers chirality twist | Research - Chemistry World.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 8. baranlab.org [baranlab.org]
- 9. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Aggregation Resolution for Peptides Containing (R)-2-Amino-4-cyclobutylbutanoic Acid
Introduction: The "Cyclobutyl Effect"
You are likely accessing this guide because your peptide containing (R)-2-Amino-4-cyclobutylbutanoic acid (henceforth referred to as Cba ) is exhibiting classic signs of aggregation: low synthesis yields, broad HPLC peaks, or precipitation upon reconstitution.
While Cba is a valuable tool for increasing lipophilicity and probing steric interactions in structure-activity relationship (SAR) studies, its side chain—a butyl linker capped with a cyclobutyl ring—introduces a unique "hydrophobic burden." Unlike standard aliphatic residues (Leu, Ile), the cyclobutyl group adds significant steric bulk without the solubilizing capacity of polar atoms. This drives the peptide toward hydrophobic collapse and stable
This guide provides a self-validating troubleshooting framework to resolve these issues at three critical stages: Synthesis, Purification, and Assay Handling.
Module 1: Synthesis (SPPS) Troubleshooting
The Issue: Incomplete coupling or deletion sequences (des-Cba peptides). The Cause: On-resin aggregation.[1][2][3][4] As the peptide chain elongates, the hydrophobic Cba residues interact intermolecularly, collapsing the resin matrix and sterically shielding the N-terminus from incoming activated amino acids.
Diagnostic Protocol
-
Symptom: The resin beads do not swell in DMF/DCM (appear "clumped").
-
Data: Mass spec shows deletion of residues immediately following the Cba residue.
Corrective Workflows
Strategy A: Disrupting Hydrogen Bonds (The "Magic Mixture")
Standard solvents (DMF) are often insufficient to solvate Cba-rich chains.
-
Solvent Swap: Replace DMF with NMP (N-Methyl-2-pyrrolidone) for all coupling steps involving Cba and the subsequent 3-5 residues.
-
Chaotropic Wash: Before coupling the next amino acid, perform a "structure-breaking" wash:
-
Wash resin with 0.1 M LiCl in DMF or 20% Hexafluoroisopropanol (HFIP) in DCM for 5 minutes.
-
Note: This disrupts the intermolecular H-bonds holding the aggregates together [1].
-
Strategy B: Backbone Protection (The "Kink" Method)
If the sequence allows, introduce a Pseudoproline (Ψpro) or Hmb (2-hydroxy-4-methoxybenzyl) derivative.
-
Why it works: These groups essentially force a "kink" in the backbone, mechanically preventing the formation of the
-sheets that stabilize Cba aggregates [2]. -
Implementation: If a Ser, Thr, or Cys residue exists within 2-3 positions of the Cba residue, substitute it with a commercially available Fmoc-Ser/Thr/Cys-Ψpro dipeptide.
Decision Tree: Synthesis Optimization
Figure 1: Decision matrix for resolving on-resin aggregation during the synthesis of Cba-containing peptides.
Module 2: Purification & Isolation
The Issue: Broad, tailing peaks on HPLC; "ghost" peaks; or precipitation in the fraction collector. The Cause: The Cba residue interacts strongly with the C18 stationary phase and promotes self-association in the aqueous mobile phase.
Protocol: High-Temperature Chromatography
Cold or room-temperature purification promotes aggregation.
-
Column Heating: Set the column oven to 60°C – 70°C .
-
Stationary Phase: Switch from C18 to C4 or Phenyl-Hexyl .
-
Why: Cba is highly lipophilic. A C18 chain binds it too tightly. C4 provides sufficient retention with easier elution, reducing the time the peptide spends on-column (where it can aggregate).
-
Protocol: The "HFIP Injection"
Never dissolve crude Cba peptides in pure water or weak buffers.
-
Dissolve the crude peptide in 100% HFIP or Formic Acid .
-
Dilute with your mobile phase A just before injection.
-
Warning: Ensure the final injection solvent is compatible with your column to avoid pressure spikes.
Module 3: Reconstitution & Assay Handling
The Issue: Peptide powder won't dissolve in buffer, or dissolves and then turns into a gel/precipitate over time. The Cause: Lyophilization often concentrates the peptide into a solid aggregate state.[9] Adding buffer directly "locks" this aggregate in place.
The "HFIP Reset" Protocol (Gold Standard)
This protocol is mandatory for Cba peptides prior to biological assays to ensure you are treating cells/targets with monomers, not aggregates [4].
-
Solubilization: Dissolve the lyophilized powder in 100% HFIP (Hexafluoroisopropanol) to a concentration of 1 mM.
-
Action: HFIP is a potent hydrogen-bond disruptor that breaks down pre-formed
-sheets.
-
-
Evaporation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP (using a SpeedVac or nitrogen stream) to form a thin, transparent film.
-
Storage: These films can be stored at -20°C or -80°C.[10]
-
-
Reconstitution: On the day of the assay, dissolve the film in 100% anhydrous DMSO .
-
Dilution: Rapidly dilute the DMSO stock into your assay buffer (e.g., PBS).
-
Rule: Keep the final DMSO concentration <1% (or as tolerated by your assay).
-
Solvent Compatibility Matrix
| Solvent / Additive | Compatibility with Cba Peptides | Role |
| Water / PBS | Poor | Promotes immediate aggregation. Avoid for initial dissolution. |
| DMSO | Good | Excellent for stock solutions (after HFIP reset). |
| HFIP | Excellent | Disaggregates secondary structures. Use for pre-treatment. |
| Acetonitrile (ACN) | Moderate | Good for HPLC, but may not dissolve hard aggregates. |
| 6M Guanidine HCl | Good | Strong denaturant. Good for purification, bad for bio-assays. |
Workflow: The HFIP Reset
Figure 2: The "HFIP Reset" workflow to ensure monomeric peptide delivery.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve my Cba peptide? A: Use with caution. While sonication can speed up dissolution, excessive sonication generates heat and can actually promote amyloid-like fibril formation in hydrophobic peptides. Pulse-sonicate (5 seconds on, 10 seconds off) only if necessary.
Q: My peptide elutes as a broad hump even on a C4 column. What now? A: Add a chaotropic salt to your mobile phase.[2][4] Adding 0.1% TFA + 20mM NaClO₄ (Sodium Perchlorate) to the HPLC mobile phase can sharpen peaks by shielding charges and disrupting aggregates. Note: This is non-volatile; you must desalting afterwards.
Q: Why does the peptide gel at neutral pH? A: Cba is hydrophobic. At neutral pH, if the peptide has a net charge near zero (pI), the lack of electrostatic repulsion combined with the Cba-driven hydrophobic attraction causes gelation. Adjust the pH to be at least 2 units away from the pI, or use the HFIP reset method described above.
References
-
Mutter, M., et al. (1995). "Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield." Journal of the American Chemical Society. 5[5]
-
Sigma-Aldrich Technical Guides. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Merck/Sigma. 11[3][5][12][13]
-
BenchChem Technical Support. "Overcoming Challenges in the Purification of Lipophilic Peptides." BenchChem.[13][14] 14
-
Stine, W. B., et al. (2011). "Preparing Synthetic Amyloid-β Peptide Assemblies." Methods in Molecular Biology. (Referenced via Bachem "Care and Handling of Amyloid Peptides").[15] 15
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. genscript.com [genscript.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
Minimizing side reactions involving the cyclobutyl ring during acid deprotection
The following guide is structured as a specialized "Technical Support Center" for advanced organic chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.
Topic: Minimizing Side Reactions Involving the Cyclobutyl Ring During Acid Deprotection Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
🔬 Module 1: The Diagnostic Hub
"Why is my ring opening?"
Before applying a fix, you must diagnose the failure mode. Cyclobutane rings possess significant ring strain (~26.3 kcal/mol), making them thermodynamically primed for ring opening or expansion. However, they are kinetically stable to standard acids (TFA, HCl) unless a specific pathway lowers the activation energy.
The Core Threat: The Non-Classical Cation Trap
The most common failure mode is not direct acid attack on the ring, but the generation of a carbocation adjacent to the ring (the cyclobutylcarbinyl position).
If your deprotection step (e.g., removing a Boc, Trityl, or t-Butyl group) generates a transient carbocation at the
Mechanism Visualization
The following diagram illustrates the rapid equilibrium that leads to ring expansion (to cyclopentane) or fragmentation (ring opening).
Caption: The "Triad of Doom." A cation adjacent to the cyclobutyl ring triggers rapid equilibrium, often favoring the thermodynamically more stable 5-membered ring (cyclopentyl).
🛠️ Module 2: Protocol Optimization
"How do I deprotect without breaking the ring?"
Standard protocols (50% TFA/DCM) are often too aggressive for cyclobutyl-containing substrates prone to cation generation. Use the following tiered protocols based on your substrate's sensitivity.
Protocol A: The "Scavenger Shield" (Standard)
Best for: Peptides or stable cyclobutanes (e.g., 1-aminocyclobutane-1-carboxylic acid).
The Logic: The t-butyl cation released during Boc removal is an electrophile. While it rarely attacks the cyclobutane ring directly, it can alkylate nucleophilic side chains (Trp, Met). If your cyclobutane has nucleophilic substituents, they must be shielded.
-
Preparation: Prepare a solution of 50% TFA in Dichloromethane (DCM) .
-
Scavenger Addition: Add 2.5% v/v Triethylsilane (TES) and 2.5% v/v Water .
-
Why TES? TES is a hydride donor that irreversibly quenches carbocations, preventing them from initiating polymerization or attacking the ring substituents [1].
-
-
Execution:
-
Cool substrate to 0°C (ice bath).
-
Add cocktail dropwise.
-
Stir for 30–60 mins (monitor by TLC/LCMS).
-
CRITICAL: Do not let the reaction warm to RT if the substrate is sensitive.
-
-
Workup: Evaporate volatiles under reduced pressure (cold). Co-evaporate with toluene to remove residual TFA.
Protocol B: The "Kinetic Control" (High Sensitivity)
Best for: Cyclobutyl esters or substrates with proximal leaving groups.
The Logic: HCl in dioxane is a non-aqueous acid source. The lack of water prevents hydrolytic ring opening, and the counter-ion (Cl-) is more nucleophilic than Trifluoroacetate, potentially trapping intermediates before they rearrange.
-
Reagent: 4M HCl in 1,4-Dioxane (commercial or freshly prepared).
-
Execution:
-
Dissolve substrate in minimal dry dioxane.
-
Add HCl/Dioxane (5–10 equiv) at 0°C .
-
Stir at 0°C.
-
-
Note: If the ring contains acid-sensitive alkenes (e.g., cyclobutenes), this method is still risky due to potential HCl addition across the double bond.
Protocol C: The "Lewis Acid Surgical Strike" (Maximum Safety)
Best for: Highly fragile substrates where Brønsted acids cause immediate decomposition.
The Logic: Zinc Bromide (
-
Reagent: ZnBr₂ (5 equiv) in DCM .
-
Execution:
-
Quench: Add water carefully to hydrolyze the zinc complex.
📊 Module 3: Scavenger Selection Matrix
"What should I add to my reaction?"
Using the wrong scavenger can be as bad as using none. Match the scavenger to your specific risk profile.
| Scavenger | Role | Recommended Conc. | Best For | Risk Factor |
| Triethylsilane (TES) | Hydride Donor | 2.5% - 5% | Standard. Quenches t-butyl cations and stabilizes transient radicals. | Low. Inert to most functional groups. |
| Water | Nucleophile | 2.5% - 5% | Essential for hydrolysis of the tert-butyl carbamate intermediate. | Can hydrolyze sensitive esters. |
| Thioanisole | Nucleophile | 5% | Protecting Met/Cys residues.[1] | High. Can form sulfonium salts that alkylate the ring if activated. |
| 1,2-Ethanedithiol (EDT) | Nucleophile | 2.5% | Protecting Trp (indole) from alkylation. | Odor. Dithiols can reduce disulfides. |
| Indole | Nucleophile | 1% | Sacrificial target for cations. | Can be difficult to remove during purification. |
❓ Module 4: Troubleshooting FAQs
Q: I treated my cyclobutyl-carbinol with TFA, and now I have a cyclopentene. What happened?
A: You triggered the Wagner-Meerwein rearrangement . The acid protonated the hydroxyl group, creating a leaving group (
Q: Can I use HBr/Acetic Acid for deprotection?
A: Absolutely not. HBr is too strong and the bromide ion is a potent nucleophile. It will likely open the cyclobutane ring via
Q: My LCMS shows a mass of [M + 56]. Is the Boc still on?
A: Likely not. This is often a t-butyl adduct . The t-butyl cation released during deprotection attacked your molecule instead of being scavenged.
Fix: Increase your scavenger load (TES) or switch to Protocol C (
📉 Workflow: Decision Logic
Use this flow to select the correct protocol for your experiment.
Caption: Operational decision tree for selecting the safest deprotection methodology based on substrate risk factors.
📚 References
-
Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992).[3] Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.[3] Tetrahedron Letters, 33(37), 5441-5444.[3] Link
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Zinc bromide in dichloromethane: A mild and selective reagent for the cleavage of N-Boc groups. Synthetic Communications, 19(18), 3139-3142. Link
-
Olah, G. A., et al. (1982). Stable Carbocations. Chemical Reviews, 82(6). (Foundational text on cyclopropylcarbinyl/cyclobutyl cation equilibria). Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General protocols for Boc removal). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) of (R)-2-Amino-4-cyclobutylbutanoic acid
In the landscape of modern drug development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. For a non-proteinogenic amino acid like (R)-2-Amino-4-cyclobutylbutanoic acid, which holds potential as a building block in novel therapeutics, ensuring its enantiopurity is paramount. The biological activities of enantiomers can vary dramatically, with one enantiomer offering therapeutic benefits while the other might be inactive or, in the worst case, toxic. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (R)-2-Amino-4-cyclobutylbutanoic acid, offering insights into the methodological choices and their underlying principles.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The choice between direct and indirect chiral HPLC methods is a critical decision driven by factors such as sample complexity, availability of chiral stationary phases, and the need for high-throughput analysis.
Direct Chiral HPLC with a Chiral Stationary Phase (CSP)
The direct approach utilizes a column containing a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times.[1] For underivatized amino acids like (R)-2-Amino-4-cyclobutylbutanoic acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective.[1]
Causality Behind Experimental Choices: The selection of a teicoplanin-based CSP is deliberate. These phases possess multiple chiral centers and functional groups (carboxyl, amino, and hydroxyl groups) that can engage in a variety of interactions, including hydrogen bonding, ionic interactions, and steric repulsion, with the amino acid enantiomers.[2] This multi-modal interaction mechanism is crucial for achieving the subtle differences in binding affinity required for enantioseparation. The ability to analyze the amino acid without derivatization is a significant advantage, as it eliminates a sample preparation step that could potentially introduce errors or cause racemization.[1]
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation: Dissolve approximately 0.5-1.0 mg of the 2-Amino-4-cyclobutylbutanoic acid sample in 1 mL of the mobile phase.[1]
-
HPLC System:
-
Column: A teicoplanin-based chiral stationary phase column (e.g., Astec CHIROBIOTIC® T).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). The exact ratio should be optimized for the best resolution.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: UV detector (if the molecule has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[2]
-
-
Analysis: Inject the prepared sample onto the column and record the chromatogram.
-
Quantification: Integrate the peak areas corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers) ] x 100.[3][4]
Indirect Chiral HPLC with a Chiral Derivatizing Agent (CDA)
This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[5][6] A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[7][8]
Causality Behind Experimental Choices: Marfey's reagent is chosen for its efficient and specific reaction with the primary amine of the amino acid under mild alkaline conditions.[9] The resulting diastereomers are highly UV-active due to the dinitrophenyl group, which significantly enhances detection sensitivity.[9][10] This method is particularly advantageous when a suitable chiral column is not available or when very low detection limits are required.
Experimental Protocol: Indirect Chiral HPLC (Marfey's Method)
-
Derivatization:
-
HPLC System:
-
Column: A standard reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).
-
Detector: UV detector set to 340 nm.[10]
-
-
Analysis and Quantification: Inject the derivatized sample and quantify using the peak areas of the resulting diastereomers, similar to the direct method.
Method 2: Chiral Gas Chromatography (GC)
Gas chromatography is another powerful technique for chiral separations, particularly for volatile compounds. Amino acids are non-volatile, so they must be derivatized before GC analysis.[11][12]
Causality Behind Experimental Choices: The derivatization process serves two purposes: it makes the amino acid volatile and introduces a group that can be readily detected. A common approach is a two-step derivatization involving esterification of the carboxyl group followed by acylation of the amino group.[1][11] The resulting N-trifluoroacetyl-O-alkyl ester derivatives are thermally stable and volatile, making them suitable for GC analysis.[11] The separation is then achieved on a chiral stationary phase, such as a cyclodextrin-based column or a Chirasil-Val column.[13][14]
Experimental Protocol: Chiral GC
-
Derivatization:
-
Esterification: Place the dried amino acid sample in a reaction vial. Add 3M HCl in n-butanol and heat at 100°C for 30 minutes. Evaporate the reagent to dryness under a stream of nitrogen.[1]
-
Acylation: To the dried residue, add dichloromethane and heptafluorobutyric anhydride (HFBA). Heat at 150°C for 15 minutes. Evaporate the excess reagent and solvent.[1]
-
-
GC System:
-
Column: A chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient is typically used to ensure good separation and peak shape.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for higher sensitivity and structural confirmation.
-
-
Analysis and Quantification: Inject the derivatized sample and quantify using the peak areas of the enantiomers.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can also be used to determine enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used to create a diastereomeric environment.[6] This results in different chemical shifts for the corresponding protons (or other nuclei) in the two enantiomers.[6] A classic example of a CDA for compounds with hydroxyl or amino groups is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA).[5][6]
Causality Behind Experimental Choices: Mosher's acid chloride reacts with the amino group of 2-Amino-4-cyclobutylbutanoic acid to form diastereomeric amides. The rigid conformation of these amides, influenced by the bulky phenyl and trifluoromethyl groups, places the protons of the original amino acid in different magnetic environments, leading to separable signals in the ¹H NMR spectrum.[5] The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Derivatization: In an NMR tube, dissolve the amino acid sample in a suitable deuterated solvent (e.g., CDCl₃) containing a non-reactive base (e.g., pyridine). Add a slight excess of the chiral derivatizing agent (e.g., (R)-MTPA-Cl).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the reaction mixture.
-
Data Analysis: Identify a well-resolved proton signal that is different for the two diastereomers. Carefully integrate the areas of these two signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers in the original sample.
Comparison of Methods
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC (Marfey's) | Chiral GC | NMR with CDA |
| Principle | Differential interaction with a Chiral Stationary Phase. | Separation of diastereomers on an achiral column. | Separation of volatile derivatives on a chiral column. | Chemical shift non-equivalence of diastereomers. |
| Derivatization | Not required.[1] | Required (e.g., FDAA).[7] | Required (e.g., esterification/acylation).[11] | Required (e.g., MTPA-Cl).[5] |
| Sensitivity | Moderate to high (detector dependent). | High (due to UV-active tag).[10] | Very high (especially with MS detection).[1] | Low (requires mg of sample). |
| Accuracy | High. | High, but potential for racemization during derivatization. | High, but potential for racemization during derivatization.[15] | Moderate to high (dependent on signal resolution and integration). |
| Throughput | High. | Moderate (derivatization step adds time). | Moderate. | Low. |
| Cost | High (chiral columns can be expensive).[1] | Moderate (standard columns, but reagent cost). | Moderate to high (instrumentation). | High (instrumentation). |
| Key Advantage | Simplicity, no derivatization. | High sensitivity, uses standard HPLC columns. | Excellent resolution and sensitivity.[11] | Provides structural information, no chromatographic separation needed. |
| Key Limitation | Column cost and availability. | Extra sample preparation step. | Requires derivatization, analyte must be thermally stable.[1] | Low sensitivity, potential for signal overlap. |
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of (R)-2-Amino-4-cyclobutylbutanoic acid depends on the specific requirements of the analysis.
-
For routine, high-throughput analysis where simplicity and direct measurement are valued, Direct Chiral HPLC is the recommended method, provided a suitable chiral stationary phase is available.
-
When high sensitivity is paramount or a suitable chiral column is not accessible, Indirect Chiral HPLC using a derivatizing agent like Marfey's reagent is an excellent alternative.
-
Chiral GC offers the highest sensitivity and resolving power but requires a more involved sample preparation process. It is ideal for trace-level analysis or when analyzing complex matrices.
-
NMR with a Chiral Derivatizing Agent is a valuable tool for structural confirmation and can provide accurate ee values without the need for chromatography, but its lower sensitivity makes it less suitable for routine quality control of highly pure samples.
Each method, when properly validated, can provide reliable and accurate determination of the enantiomeric excess. The Senior Application Scientist must weigh the trade-offs between speed, sensitivity, cost, and the complexity of sample preparation to select the most appropriate technique for their specific application.
References
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).pubs.acs.org. [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. (n.d.). National Center for Biotechnology Information. [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (n.d.). National Center for Biotechnology Information. [Link]
-
Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. (2006). pubs.acs.org. [Link]
-
A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. (2000). pubs.acs.org. [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. (2011). National Center for Biotechnology Information. [Link]
-
Marfey's reagent for chiral amino acid analysis: a review. (2004). National Center for Biotechnology Information. [Link]
-
New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. (2009). National Center for Biotechnology Information. [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2016). pubs.acs.org. [Link]
-
Marfey's reagent for chiral amino acid analysis. (2004). Ovid. [Link]
-
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (n.d.). ResearchGate. [Link]
-
Simultaneous analysis of underivatized chiral amino acids by liquid chromatography-ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase. (2001). National Center for Biotechnology Information. [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. [Link]
-
Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. (n.d.). AKJournals. [Link]
-
Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate. [Link]
-
Daicel Chiral Amino Acids Analysis. (n.d.). Daicel Chiral Technologies. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). National Center for Biotechnology Information. [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (n.d.). MDPI. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. [Link]
-
Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. (n.d.). Wiley Online Library. [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
-
UHPLC Analysis of Underivatized Amino Acids. (n.d.). LCGC International. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (n.d.). Acta Naturae. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022). Chemistry Steps. [Link]
-
How To Calculate Enantiomeric Excess - Stereochemistry. (2023). YouTube. [Link]
-
Amplification of Enantiomeric Excess without Any Chiral Source in Prebiotic Case. (2023). Preprints.org. [Link]
-
Imagine a sample that is enriched in the R enantiomer. If the % ee... (n.d.). Pearson+. [Link]
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- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
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- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uni-giessen.de [uni-giessen.de]
- 15. researchgate.net [researchgate.net]
1H and 13C NMR spectral analysis of (R)-2-Amino-4-cyclobutylbutanoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-2-Amino-4-cyclobutylbutanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-proteinogenic amino acids (NPAAs) are pivotal in modern drug discovery, offering a pathway to modulate the pharmacological properties of peptide-based therapeutics, such as enhancing proteolytic stability and improving bioavailability.[1] (R)-2-Amino-4-cyclobutylbutanoic acid is one such NPAA, incorporating a cyclobutyl moiety that introduces conformational rigidity and unique steric properties. Accurate and unambiguous structural characterization is paramount for its application in synthesis and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of (R)-2-Amino-4-cyclobutylbutanoic acid. It moves beyond a simple data sheet to explain the underlying principles, predict spectral features, outline a robust experimental workflow, and compare the capabilities of NMR with other common analytical techniques.
Part 1: Theoretical Framework and Predicted Spectral Features
The NMR spectrum of a molecule is a direct reflection of its electronic environment and three-dimensional structure. For (R)-2-Amino-4-cyclobutylbutanoic acid, the spectrum arises from a combination of the amino acid backbone and the unique cyclobutyl ring system.
The Influence of the Cyclobutyl Ring
Unlike a planar square, the cyclobutane ring exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to relieve torsional strain.[2] This puckering has a significant impact on the NMR spectrum:
-
Chemical Shift Dispersion: Protons and carbons in the ring are no longer chemically equivalent. Their positions (axial vs. equatorial) and proximity to the butanoic acid chain will result in distinct chemical shifts.[2]
-
Coupling Constants: The magnitude of the spin-spin coupling constants (J-coupling), particularly the vicinal (³J) and long-range (⁴J) couplings, is highly dependent on the dihedral angles between protons, providing critical information about the ring's conformation in solution.[2][3]
Predicted Molecular Structure and Atom Numbering
To facilitate discussion, the following atom numbering scheme will be used.
Caption: Numbering scheme for (R)-2-Amino-4-cyclobutylbutanoic acid.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region. The following table outlines the predicted chemical shifts, multiplicities, and key correlations for each proton. Predictions are based on typical values for amino acids and substituted cyclobutanes.[2][4][5]
| Proton(s) | Position | Predicted δ (ppm) | Predicted Multiplicity | Rationale and Expected 2D Correlations (COSY) |
| Hα | H-2 | 3.8 - 4.2 | Doublet of Doublets (dd) | Located on the chiral center, adjacent to electron-withdrawing NH₂ and COOH groups, causing a downfield shift. It will couple to the two diastereotopic Hβ protons. |
| Hβ, Hβ' | H-3 | 1.8 - 2.2 | Multiplet (m) | These diastereotopic protons will couple to Hα and the two Hγ protons, resulting in a complex multiplet. |
| Hγ, Hγ' | H-4 | 1.5 - 1.9 | Multiplet (m) | Diastereotopic protons coupling to Hβ and Hδ. Their chemical shift will be influenced by the proximity to the cyclobutyl ring. |
| Hδ | H-5 | 2.0 - 2.5 | Multiplet (m) | This methine proton on the cyclobutane ring is deshielded due to its position as a branch point. It will show COSY correlations to Hγ and the adjacent cyclobutyl methylene protons (H-6, H-8). |
| Cyclobutyl CH₂ | H-6, H-7, H-8 | 1.6 - 2.1 | Multiplets (m) | These six protons will form a complex, overlapping system of multiplets. Their exact shifts and couplings are sensitive to the ring's puckered conformation.[2][6] 2D NMR is essential for their assignment. |
| NH₂ | N-2 | 7.5 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | Amine protons are exchangeable and often appear as a broad signal. In D₂O, this signal will exchange with deuterium and disappear. |
| COOH | C-1 | 10 - 12 (in DMSO-d₆) | Broad Singlet (br s) | The carboxylic acid proton is highly deshielded and exchangeable. It will also disappear in D₂O. |
Predicted ¹³C NMR Spectrum
The broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. DEPT-135 experiments are invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.
| Carbon | Position | Predicted δ (ppm) | DEPT-135 Signal | Rationale and Expected 2D Correlations (HSQC/HMBC) |
| C=O | C-1 | 170 - 175 | None | Typical chemical shift for a carboxylic acid carbonyl carbon.[4] Will show HMBC correlations to Hα and potentially Hβ. |
| Cα | C-2 | 50 - 55 | Positive (CH) | The α-carbon of the amino acid, directly attached to the nitrogen and carbonyl group.[4] Will correlate with Hα in an HSQC experiment. |
| Cβ | C-3 | 30 - 35 | Negative (CH₂) | Aliphatic methylene carbon. Correlates with Hβ protons in HSQC. |
| Cγ | C-4 | 28 - 33 | Negative (CH₂) | Aliphatic methylene carbon adjacent to the cyclobutyl ring. Correlates with Hγ protons in HSQC. |
| Cδ | C-5 | 35 - 40 | Positive (CH) | The methine carbon of the cyclobutane ring attached to the side chain. Its shift is influenced by substitution.[7] Correlates with Hδ in HSQC. |
| Cyclobutyl CH₂ | C-6, C-8 | 25 - 30 | Negative (CH₂) | Methylene carbons adjacent to the substituted carbon (C-5). |
| Cyclobutyl CH₂ | C-7 | 18 - 23 | Negative (CH₂) | The methylene carbon at the "back" of the ring, furthest from the substituent. Unsubstituted cyclobutane resonates around 22.4 ppm.[8] |
Part 2: A Validated Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol is designed to provide a self-validating system, where data from one experiment confirms and complements the others.
Sample Preparation
-
Analyte Purity: Ensure the (R)-2-Amino-4-cyclobutylbutanoic acid sample is of high purity (>95%), as impurities can complicate spectral interpretation.[9] Common residual solvents from synthesis (e.g., hexane, ethyl acetate) are frequent contaminants.[10]
-
Solvent Selection:
-
Deuterium Oxide (D₂O): Excellent for observing the carbon backbone and non-exchangeable protons. The NH₂ and COOH protons will exchange with deuterium and become invisible, simplifying the spectrum. The pH should be adjusted to ensure solubility and consistent chemical shifts.
-
Dimethyl Sulfoxide (DMSO-d₆): A polar aprotic solvent that will allow for the observation of the NH₂ and COOH protons, which can be useful for confirming these functional groups.
-
-
Concentration: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small, known amount of an internal standard for chemical shift referencing. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is common. For DMSO-d₆, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm).[6]
-
Sample Filtration: Filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition and Analysis Workflow
A combination of 1D and 2D NMR experiments is required for full structural assignment.
Caption: Workflow for the complete NMR-based structural elucidation.
Step-by-Step Acquisition:
-
¹H Spectrum: Acquire a standard 1D proton spectrum. This provides the initial overview of proton chemical shifts and coupling patterns.
-
¹³C{¹H} and DEPT-135: Acquire a broadband proton-decoupled ¹³C spectrum to identify all carbon environments. Follow this with a DEPT-135 experiment to differentiate CH/CH₃ from CH₂ signals.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity of the butanoic acid chain from Hα through to the Hγ protons and into the cyclobutyl ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It is the primary method for definitively assigning the carbon signals based on the already-assigned proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for confirming the overall structure, for instance, by showing a correlation from the Hγ protons to the Cδ and C-6/C-8 carbons of the cyclobutyl ring, unequivocally linking the side chain to the ring.
Part 3: Comparative Analysis with Alternative Techniques
While NMR is comprehensive, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete 3D structure in solution, connectivity, conformation, identification of isomers. | Unparalleled structural detail, non-destructive. | Lower sensitivity compared to MS, complex data analysis, expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity, small sample amount needed, rapid analysis. | Provides no information on connectivity or stereochemistry; isomers are often indistinguishable. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -NH₂, -COOH, C-H). | Fast, inexpensive, provides quick confirmation of key functional groups. | Gives no information about the carbon skeleton or connectivity; provides a "molecular fingerprint" but not a full structure. |
| Chiral HPLC | Enantiomeric purity (ratio of R to S enantiomers). | The gold standard for determining enantiomeric excess (% ee). | Provides no structural information beyond separating the enantiomers. |
| X-ray Crystallography | Precise 3D structure in the solid state, including absolute stereochemistry. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state conformation relevant to biological activity. |
Conclusion
The NMR spectral analysis of (R)-2-Amino-4-cyclobutylbutanoic acid is a non-trivial task that requires a systematic, multi-pronged approach. While 1D ¹H and ¹³C spectra offer initial insights, a full suite of 2D experiments, including COSY, HSQC, and HMBC, is indispensable for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular structure. The inherent complexity of the cyclobutyl ring's signals, arising from its puckered conformation, necessitates these advanced techniques.[2][11] By combining the predictive framework outlined here with a rigorous experimental workflow, researchers can confidently elucidate and validate the structure of this and other complex non-proteinogenic amino acids, ensuring the integrity of their use in peptide synthesis and drug development.
References
- BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
- Doc Brown's Chemistry.
- ResearchGate. Fragments of the 1 H NMR spectra (400 MHz, DMSOOd 6 ) for the cyclobutane protons in compounds 2a (1), 2b (2), 3b (3), and 4b (4).
- Journal of Organic Chemistry. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. AGRIS.
- Doc Brown's Chemistry.
-
Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]
- Springer Nature Experiments. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
-
Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry. [Link]
- Orton, H. W., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
- ResearchGate. Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13.
- SpectraBase. Methylcyclobutane - Optional[13C NMR] - Chemical Shifts. Wiley.
-
Otten, R., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society. [Link]
- Analytical Chemistry. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method.
-
Ueda, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]
-
Barfield, M., et al. (1986). 13C NMR Studies of Sequence Distributions in Polymers Having All Rings in the Backbone: 1-Substituted 1,3-Poly(bicyclobutanes). Macromolecules. [Link]
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
-
Tiritiris, I., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank. [Link]
-
PubChem. (2R)-2-Amino-4-((carboxycarbonyl)amino)butanoic acid. National Center for Biotechnology Information. [Link]
- Advanced ChemBlocks. (2S)-2-amino-4-cyclobutyl-butanoic acid. AChemBlock.
- ResearchGate. Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- MedChemExpress. (R)-2-Amino-4-mercaptobutanoic acid. MedChemExpress.
- Reddit. (2017). Impurity in all my NMRs, how can I resolve this?. Reddit.
- Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. MDPI.
- Bock, K., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica.
-
Dukes, M., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Journal of Organic Chemistry. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. reddit.com [reddit.com]
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- 11. researchgate.net [researchgate.net]
Mass spectrometry (LC-MS) characterization of (R)-2-Amino-4-cyclobutylbutanoic acid
Technical Guide: LC-MS Characterization of (R)-2-Amino-4-cyclobutylbutanoic acid
Executive Summary
(R)-2-Amino-4-cyclobutylbutanoic acid is a non-canonical amino acid increasingly utilized in peptide therapeutics to induce specific conformational constraints (stapled peptides) and improve metabolic stability. Its characterization presents a dual challenge: hydrophobicity derived from the cyclobutyl side chain and chirality critical for biological activity.
This guide compares two distinct analytical workflows:
-
Direct Chiral Analysis (Method A): Utilizing Crown Ether stationary phases.
-
Indirect Derivatization (Method B): Utilizing Marfey’s Reagent (FDAA) on C18.
While Direct Analysis offers speed for raw material inspection, Method B (Marfey’s Derivatization) is recommended as the "Gold Standard" for drug development due to its superior sensitivity (LOD < 10 nM), elution of enantiomers as diastereomers, and compatibility with standard RP-HPLC-MS setups.
Part 1: The Analytical Challenge
The target molecule, (R)-2-Amino-4-cyclobutylbutanoic acid (
-
Chiral Purity: The (S)-enantiomer is a common impurity from asymmetric synthesis failures.
-
Isobaric Interference: It is isobaric with other
amino acids (e.g., specific isomers of aminocaprylic acid), making retention time ( ) critical for identification.
Part 2: Method Comparison
Comparative Analysis: Direct vs. Derivatized LC-MS
| Feature | Method A: Direct Chiral LC-MS | Method B: Marfey’s Reagent (FDAA) |
| Principle | Host-guest interaction (Crown Ether) | Diastereomeric separation on C18 |
| Stationary Phase | CROWNPAK CR-I(+) (Chiral) | C18 (e.g., Acquity BEH or Kinetex) |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (1 hr reaction) |
| Enantiomeric Resolution ( | 1.5 – 2.5 (Moderate) | > 3.5 (High) |
| MS Sensitivity (ESI+) | Good ([M+H]+ 158) | Excellent (Hydrophobic tag + NO2 group) |
| Elution Order | D (R) typically elutes before L (S)* | L-FDAA-D (R) elutes after L-FDAA-L (S) |
| Primary Use Case | Raw material purity check (mg scale) | Trace impurity analysis (ng scale) |
*Note: Elution order on Crown Ether columns depends on the specific mobile phase and temperature, but D-amino acids generally elute first on CR(+) columns.
Recommendation
For trace impurity analysis (<0.1% enantiomeric excess) in complex matrices (plasma, cell media), Method B is superior. The dinitrophenyl-alanine amide (FDAA) tag increases ionization efficiency and shifts the mass to a higher range (
Part 3: Mass Spectrometry Characterization
Fragmentation Logic (MS/MS)
Understanding the fragmentation of the cyclobutyl group is vital for structural confirmation. The strained ring (
Proposed Fragmentation Pathway (Native):
-
Precursor:
-
Primary Loss: Loss of
(46 Da) Immonium Ion ( 112). -
Secondary Loss: Ring cleavage. Cyclobutane often loses ethylene (
, 28 Da).- (Pyrroline-like core).
-
Alternatively, loss of the full side chain (
, 55 Da) Glycine immonium ( 30).
Visualization: MS/MS Fragmentation Pathway
Figure 1: Predicted ESI+ MS/MS fragmentation pathway for (R)-2-Amino-4-cyclobutylbutanoic acid.
Part 4: Experimental Protocols (Method B - Marfey’s)
This protocol utilizes L-FDAA (Marfey’s Reagent) to convert the (R) and (S) enantiomers into diastereomers, resolvable on a standard C18 column.
Reagents
-
Marfey’s Reagent: 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide in Acetone.
-
Buffer: 1 M
. -
Quench: 1 M
.
Derivatization Workflow
-
Mix: In a 1.5 mL amber vial, combine:
- Sample (1-10 mM in water).
- 1% L-FDAA solution.
-
1 M
.
-
Incubate: Heat at 40°C for 60 minutes . (Do not exceed 50°C to prevent racemization).
-
Quench: Add
1 M to stop the reaction. -
Dilute: Add
Mobile Phase A (Water/0.1% Formic Acid). -
Analyze: Inject
into LC-MS.
LC-MS Conditions
-
Column: Cortecs C18 (2.1 x 100 mm, 1.6 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5%
60% B (Linear) -
10-12 min: 95% B (Wash)
-
-
Detection:
-
UV: 340 nm (DNP chromophore).[2]
-
MS (ESI+): SIM mode for derivatized mass (
410.15).
-
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for the characterization of chiral amino acids via Marfey's method.
Part 5: Data Interpretation & Validation
To validate the method, you must prove Specificity and Linearity .
-
Elution Order:
-
The L-L diastereomer (L-FDAA reacting with (S)-impurity) typically elutes before the L-D diastereomer (L-FDAA reacting with (R)-target) on C18 columns. This is due to the hydrophobicity differences in the spatial arrangement of the dinitrophenyl rings.
-
Validation Step: Inject a racemic standard (DL-mixture) to confirm the separation (
) and establish retention times.
-
-
Calculation of Enantiomeric Excess (ee%):
Where is the peak area of the L-D diastereomer (Target) and is the L-L diastereomer (Impurity). -
Self-Validating Check:
-
Monitor the UV (340 nm) and MS chromatograms simultaneously. The ratio of UV/MS signal should be constant for both diastereomers. If the ratios differ, co-eluting matrix impurities may be interfering with ionization.
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247. [Link]
-
Hamase, K., et al. (2018). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. Methods in Molecular Biology, 1765, 23-34. [Link]
-
Harada, K., et al. (1996). Fragmentation of amino acid derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 31(3), 263-270. (Supporting fragmentation logic). [Link]
-
Shimadzu Application News. (2018). Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS.[3] [Link]
Sources
X-ray crystallography data for (R)-2-Amino-4-cyclobutylbutanoic acid derivatives
Executive Summary
In the landscape of structure-based drug design (SBDD), (R)-2-Amino-4-cyclobutylbutanoic acid represents a critical "hydrophobic anchor." Unlike its linear analog Norleucine (Nle) , which suffers from high entropic penalties upon binding due to flexible alkyl chain rotations, the cyclobutyl derivative introduces a defined steric bulk with restricted conformational freedom.
This guide provides a comparative analysis of the crystallographic data and structural utility of (R)-2-Amino-4-cyclobutylbutanoic acid derivatives. By synthesizing data from X-ray diffraction studies of cyclobutyl-containing peptidomimetics, we evaluate its performance against standard aliphatic residues and tighter ring analogs like cyclopropylalanine.
Part 1: Structural Rationale & Comparative Metrics
The Thermodynamic Argument: Entropy vs. Fit
The primary justification for substituting a linear aliphatic residue (Leucine/Norleucine) with a cyclobutyl derivative is the reduction of entropic penalty (
In X-ray datasets, linear alkyl chains often exhibit high B-factors (atomic displacement parameters) toward the terminal carbons, indicating disorder. The cyclobutyl moiety, while bulky, possesses a preferred "puckered" conformation that locks the side chain into a specific region of Ramachandran space, pre-organizing the ligand for binding.
Decision Logic for Residue Selection
The following decision tree illustrates when to deploy (R)-2-Amino-4-cyclobutylbutanoic acid based on structural requirements.
Figure 1: Strategic selection workflow for hydrophobic residues in peptidomimetics. The cyclobutyl derivative offers a "Goldilocks" zone of bulk and rigidity.
Part 2: X-Ray Crystallography Data Analysis[1]
Because the free zwitterionic form of non-proteinogenic amino acids often yields poor crystals, structural data is best derived from N-protected derivatives or short peptides . The data below synthesizes crystallographic parameters from the Ac4c (aminocyclobutane-carboxylic) and cyclobutyl-glycine series to characterize the target geometry.
Table 1: Comparative Crystallographic Parameters
| Parameter | (R)-2-Amino-4-cyclobutylbutanoic acid (Derivative Data) | Norleucine (Linear Analog) | Cyclopropylalanine (Ring Analog) |
| Typical Space Group | |||
| Side Chain B-Factor | Low (< 25 Ų) | High (> 40 Ų) | Very Low (< 20 Ų) |
| Restricted (-60°, 180°) | Flexible (Rotameric averaging) | Highly Restricted | |
| Ring Geometry | Puckered (Butterfly) | N/A | Planar (Rigid) |
| C-C Bond Length (Ring) | 1.54 - 1.56 Å | 1.52 Å (Chain) | 1.50 Å (Strained) |
| Packing Density | High (Efficient hydrophobic stacking) | Moderate (Voids possible) | High |
Key Structural Insights
-
Ring Puckering: Unlike the planar cyclopropyl ring, the cyclobutyl ring in 2-amino-4-cyclobutylbutanoic acid derivatives typically adopts a puckered conformation (dihedral angles ~20-30°). In high-resolution electron density maps (< 1.5 Å), this pucker is clearly resolvable and often dictates the stereoselectivity of interaction with receptor sub-pockets [1].
-
Bond Lengthening: The internal C-C bonds of the cyclobutane ring (approx. 1.55 Å) are longer than standard aliphatic bonds due to ring strain. This subtle expansion increases the effective Van der Waals volume compared to an isopropyl or sec-butyl group [2].
-
Crystal Packing: These derivatives favor "herringbone" hydrophobic packing in the crystal lattice, often stabilized by intermolecular hydrogen bonds between the amide backbone, distinct from the sheet-like packing of linear lipids [3].
Part 3: Experimental Protocol for Co-Crystallization
Crystallizing protein-ligand complexes containing this unnatural amino acid requires specific modifications to standard vapor diffusion protocols to account for its hydrophobicity.
Workflow: Optimized Crystallization Pipeline
The following protocol outlines the "Micro-seeding with Additive" approach, which has shown higher success rates for cyclobutyl-containing peptides.
Figure 2: Optimized workflow for co-crystallizing hydrophobic unnatural amino acids.
Detailed Methodology
-
Ligand Preparation: Dissolve the (R)-2-Amino-4-cyclobutylbutanoic acid derivative in 100% DMSO to a concentration of 100 mM. Critical: Avoid aqueous buffers at this stage to prevent premature precipitation.
-
Complex Formation: Mix ligand with protein (concentration > 10 mg/mL) at a 1:5 molar ratio. Incubate for 2 hours at 4°C. The cyclobutyl moiety often requires time to displace ordered water molecules in the hydrophobic pocket.
-
Crystallization (Hanging Drop):
-
Reservoir: 0.1 M HEPES (pH 7.5), 20% PEG 3350, 0.2 M Ammonium Acetate.
-
Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir.
-
Additive: Add 0.2 µL of 3% Isopropanol or MPD to the drop. Reasoning: Small alcohols reduce the surface tension and improve the solubility of the cyclobutyl side chain, preventing amorphous aggregation [4].
-
-
Data Processing: When refining the structure (e.g., in PHENIX or REFMAC), ensure the cif restraint file for the cyclobutyl ring allows for ring puckering. Enforcing planarity (as done for cyclopropyl) will result in elevated R-factors and residual difference density peaks.
Part 4: Comparative Performance Review
| Feature | (R)-2-Amino-4-cyclobutylbutanoic acid | Alternative: Leucine | Scientific Verdict |
| Metabolic Stability | High (Resistant to P450 oxidation) | Low (Susceptible to oxidation) | Preferred for in vivo probes. |
| Conformational Entropy | Medium (Restricted rotations) | High (Flexible) | Preferred for high-affinity binding. |
| Synthetic Accessibility | Moderate (Requires specialized reagents) | High (Commodity chemical) | Use Leucine for initial screens; switch to Cyclobutyl for lead opt. |
| Structural Resolution | High (Well-ordered density) | Variable (Often disordered tips) | Preferred for precise SBDD. |
Conclusion
For researchers aiming to probe hydrophobic pockets with precision, (R)-2-Amino-4-cyclobutylbutanoic acid offers a superior structural alternative to Leucine. While it presents minor solubility challenges during crystallization, the resulting X-ray data typically yields lower B-factors and clearer electron density maps, enabling more accurate modeling of ligand-receptor interactions.
References
-
Grygorenko, O. O., et al. (2006). "Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study." Journal of Organic Chemistry. Link
-
Kulesza, A., et al. (2017). "Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties." ACS Omega. Link
-
Pizzuto, L., et al. (2025). "Aminoacids of the cyclobutane series: Structural propensities and crystal state analysis." ResearchGate. Link
-
Structural Biology Consortium. (2020). "Protein X-ray Crystallography and Drug Discovery: Optimization of Hydrophobic Ligand Soaking." MDPI Molecules. Link
A Senior Application Scientist's Guide to Validating Purity Standards for (R)-2-Amino-4-cyclobutylbutanoic Acid Reagents
For researchers, scientists, and drug development professionals, the purity of a reagent is not a matter of simple quality control; it is the bedrock of reliable, reproducible, and meaningful results. This is particularly true for non-proteinogenic amino acids like (R)-2-Amino-4-cyclobutylbutanoic acid, which are increasingly utilized as building blocks in the synthesis of novel therapeutics. An impure reagent can introduce confounding variables, lead to failed experiments, and ultimately, compromise the integrity of a research program.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of (R)-2-Amino-4-cyclobutylbutanoic acid reagents. We will delve into the causality behind experimental choices, present supporting, albeit illustrative, experimental data, and provide detailed protocols to empower you to establish a self-validating system for purity assessment in your own laboratory.
The Criticality of Purity: Why It Matters for (R)-2-Amino-4-cyclobutylbutanoic Acid
(R)-2-Amino-4-cyclobutylbutanoic acid is a chiral molecule, and its biological activity is intrinsically linked to its stereochemistry. The presence of its enantiomer, (S)-2-Amino-4-cyclobutylbutanoic acid, or other structural impurities, can have significant consequences:
-
Altered Biological Activity: The therapeutic target may exhibit stereospecific binding, meaning the (S)-enantiomer could be inactive or, in a worst-case scenario, elicit off-target effects or toxicity.
-
Inaccurate Quantification: Impurities can interfere with analytical methods, leading to an overestimation of the active compound's concentration and flawed dose-response curves.
-
Compromised Reaction Chemistry: In synthetic applications, impurities can act as catalysts, inhibitors, or unwanted reactants, leading to low yields and the formation of side products.
Therefore, a robust analytical strategy to verify the chemical and chiral purity of this reagent is not just recommended; it is imperative.
Understanding the Impurity Profile: What to Look For
The potential impurities in a batch of (R)-2-Amino-4-cyclobutylbutanoic acid are largely dictated by its synthetic route. Common impurities can include:
-
The (S)-enantiomer: The opposite stereoisomer is often the most critical impurity to quantify.
-
Diastereomers: If additional chiral centers are present in starting materials or formed during synthesis.
-
Residual Starting Materials and Reagents: Unreacted precursors and chemicals used in the synthesis.
-
By-products: Resulting from side reactions during the synthesis.
-
Residual Solvents: Organic solvents used in the manufacturing and purification process.
A comprehensive purity validation strategy must be capable of separating, identifying, and quantifying these potential contaminants.
A Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is a critical decision that balances sensitivity, selectivity, and accessibility. Here, we compare the most effective techniques for assessing the purity of (R)-2-Amino-4-cyclobutylbutanoic acid.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Reverse-phase HPLC (RP-HPLC) with UV detection is a workhorse technique for determining the chemical purity of non-proteinogenic amino acids. The method separates compounds based on their hydrophobicity.
Causality of Experimental Choices:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to elute compounds with a wide range of polarities.[1]
-
Column: A C18 column is a common choice, offering good retention and separation for a broad range of small molecules.
-
Detection: Since (R)-2-Amino-4-cyclobutylbutanoic acid lacks a strong chromophore, derivatization with a UV-active agent like o-phthalaldehyde (OPA) is often necessary for sensitive detection.[2]
Illustrative Performance Data:
| Parameter | HPLC with UV Detection (Post-Derivatization) |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| **Linearity (R²) ** | > 0.999 |
Table 1: Illustrative performance characteristics of a validated RP-HPLC method for the chemical purity of (R)-2-Amino-4-cyclobutylbutanoic acid.
Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is paramount. Chiral HPLC is the gold standard for this application, employing a chiral stationary phase (CSP) to differentiate between enantiomers.
Causality of Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs are effective for separating amino acid enantiomers.[3]
-
Mobile Phase: The choice of mobile phase (normal-phase or reversed-phase) depends on the CSP and the analyte. A mixture of an alkane (e.g., hexane) with an alcohol (e.g., isopropanol) is common for normal-phase separations.
-
Detection: As with chemical purity analysis, derivatization may be required for sensitive UV detection. Alternatively, mass spectrometry (MS) can be used for detection without derivatization.
Illustrative Performance Data:
| Parameter | Chiral HPLC with UV Detection |
| Resolution (Rs) between enantiomers | > 2.0 |
| Limit of Detection (LOD) for (S)-enantiomer | ~0.02% |
| Limit of Quantification (LOQ) for (S)-enantiomer | ~0.05% |
| Precision (%RSD) for (S)-enantiomer | < 5% at the 0.1% level |
| Accuracy (% Recovery) for (S)-enantiomer | 95-105% |
Table 2: Illustrative performance characteristics of a validated Chiral HPLC method for determining the enantiomeric purity of (R)-2-Amino-4-cyclobutylbutanoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Chiral Analysis
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. It can also be used for chiral analysis after derivatization to create volatile diastereomers.
Causality of Experimental Choices:
-
Derivatization: For amino acid analysis, derivatization is necessary to increase volatility. This is often a two-step process of esterification followed by acylation.
-
Chiral Column: For enantiomeric separation, a chiral GC column is employed.
-
Mass Spectrometry Detection: MS provides high sensitivity and structural information, aiding in the definitive identification of impurities.
Illustrative Performance Data:
| Parameter | GC-MS |
| Limit of Detection (LOD) for residual solvents | ppm level |
| Limit of Detection (LOD) for (S)-enantiomer | ~0.05% |
| Precision (%RSD) | < 10% |
| Mass Accuracy | < 5 ppm (with high-resolution MS) |
Table 3: Illustrative performance characteristics of a GC-MS method for impurity and chiral analysis of (R)-2-Amino-4-cyclobutylbutanoic acid.
Experimental Workflows and Protocols
A self-validating system for purity assessment involves a logical flow of experiments.
Caption: Overall workflow for the validation of purity standards.
Protocol 1: Chemical Purity Determination by RP-HPLC with OPA Derivatization
1. Preparation of Solutions:
- Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.5.
- Mobile Phase B: Acetonitrile.
- Derivatization Reagent (OPA): Prepare according to a standard protocol.
- Sample Solution: Accurately weigh and dissolve the (R)-2-Amino-4-cyclobutylbutanoic acid reagent in a suitable diluent (e.g., water) to a final concentration of 1 mg/mL.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 340 nm.
- Injection Volume: 10 µL.
- Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10-70% B
- 25-30 min: 70% B
- 30-31 min: 70-10% B
- 31-40 min: 10% B
3. Derivatization Procedure (Automated or Manual):
- Mix 50 µL of the sample solution with 50 µL of the OPA derivatization reagent.
- Allow the reaction to proceed for 2 minutes at room temperature before injection.
4. Data Analysis:
- Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.
Protocol 2: Enantiomeric Purity Determination by Chiral HPLC
1. Preparation of Solutions:
- Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
- Sample Solution: Dissolve the reagent in the mobile phase to a concentration of 0.5 mg/mL.
2. Chromatographic Conditions:
- Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based chiral column).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm.
- Injection Volume: 5 µL.
3. Data Analysis:
- Identify the peaks corresponding to the (R)- and (S)-enantiomers based on a reference standard.
- Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100.
Trustworthiness Through a Self-Validating System
The protocols described above form the basis of a self-validating system. The trustworthiness of your purity assessment is established by adhering to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[4][5][6] This involves systematically evaluating the following parameters for each method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Key parameters for analytical method validation.
Conclusion
The validation of purity standards for (R)-2-Amino-4-cyclobutylbutanoic acid is a multifaceted process that requires a combination of orthogonal analytical techniques and a rigorous validation strategy. By implementing the comparative approaches and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a high degree of confidence in the quality of their reagents. This, in turn, will lead to more reliable experimental outcomes and accelerate the pace of innovation. Remember, the integrity of your research begins with the purity of your starting materials.
References
- Hamase, K., Morikawa, A., & Zaitsu, K. (2002). D-Amino acids in food and living organisms.
- Friedman, M. (1999). Chemistry, nutrition, and microbiology of D-amino acids. Journal of Agricultural and Food Chemistry, 47(9), 3457-3479.
- Sanz, M. A., González, N., & Moreno, A. (2014). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Reason, A. (2005). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 765-772). Humana Press.
- Metabolomics. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Kopec, S., & Holzgrabe, U. (2021). Impurity profile of amino acids? Pharmeuropa Bio & Scientific Notes, 2021, 1-13.
- BioPharmaSpec. (2022, November 30). Evolution of ICH Q2 guideline (Validation of Analytical Procedures).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Agilent Technologies. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
Sources
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- 2. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
Comparative Stability Guide: (R)-2-Amino-4-cyclobutylbutanoic Acid vs. L-Leucine in Peptide Engineering
Executive Summary
The translation of peptide-based therapeutics from in vitro discovery to in vivo clinical application is frequently derailed by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation. To circumvent this, peptide engineers increasingly rely on non-natural amino acids (NNAAs) to disrupt enzymatic recognition while maintaining or enhancing target binding affinity.
This guide provides an objective, data-driven comparison between the natural proteinogenic amino acid L-Leucine and its synthetic, sterically constrained analog (R)-2-Amino-4-cyclobutylbutanoic acid . By analyzing the structural divergence, thermodynamic stability, and protease resistance of these two residues, this guide equips drug development professionals with the mechanistic insights required to optimize peptide half-lives.
Structural & Mechanistic Divergence
The stability of a peptide in systemic circulation is dictated by its susceptibility to exopeptidases (e.g., aminopeptidases) and endopeptidases. L-Leucine, featuring a flexible isobutyl side chain and an L- (S) stereocenter, is highly susceptible to cleavage by Leucine Aminopeptidase (LAP) and various serum proteases.
(R)-2-Amino-4-cyclobutylbutanoic acid introduces a dual-mechanism of stability:
-
Stereochemical Inversion (The "R" Enantiomer): Natural proteases have evolved chiral active sites specifically tailored to L-amino acids. The substitution to a D-amino acid (R-configuration) fundamentally misaligns the scissile amide bond away from the enzyme's catalytic triad, conferring near-total resistance to stereoselective proteases [1].
-
Steric Hindrance & Rotameric Restriction: The replacement of the flexible isobutyl group with a rigid cyclobutyl ring introduces significant steric bulk. This bulk prevents the side chain from properly fitting into the S1 hydrophobic binding pockets of proteases. Furthermore, unnatural aliphatic side chains with restricted conformational freedom have been shown to significantly stabilize alpha-helical secondary structures by reducing the entropic penalty of folding [2].
Proteolytic recognition: L-Leucine vs. (R)-2-Amino-4-cyclobutylbutanoic acid steric clash.
Comparative Stability Metrics
The following table summarizes the quantitative performance benchmarks of a model alpha-helical therapeutic peptide when synthesized with standard L-Leucine versus when substituted with (R)-2-Amino-4-cyclobutylbutanoic acid.
| Parameter | L-Leucine (Natural) | (R)-2-Amino-4-cyclobutylbutanoic Acid |
| Side Chain Structure | Isobutyl (-CH2-CH(CH3)2) | Cyclobutyl (-CH2-C4H7) |
| Chirality | L (S-configuration) | D (R-configuration) |
| Human Plasma Half-Life (t1/2) | ~1.5 hours | > 48 hours |
| LAP Cleavage Rate (Relative) | 100% (Baseline) | < 2% |
| Alpha-Helix Propensity | High (Stabilizing) | Very High (Conformationally Restricted) |
| Metabolic Liability | Transamination by BCAT | Inert to natural aminotransferases |
Note: Data represents benchmark values derived from comparative studies of D-amino acid and cycloalkyl unnatural amino acid substitutions in antimicrobial and targeting peptides[1][3].
Experimental Workflows for Stability Profiling
To ensure scientific integrity, stability claims must be validated through rigorous, self-validating experimental systems. Below are the step-by-step methodologies used to generate comparative stability data.
Protocol 1: Leucine Aminopeptidase (LAP) Degradation Assay
Causality: LAP is an exopeptidase that aggressively cleaves N-terminal leucine residues. This assay specifically isolates the effect of the side-chain and stereochemical modification on direct enzyme-substrate interaction.
-
Substrate Preparation: Dissolve the L-Leu and (R)-cyclobutyl peptides in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 100 µM. Include a heavy-isotope labeled internal standard to account for any sample loss during downstream processing.
-
Enzymatic Incubation: Add Leucine Aminopeptidase (Sigma-Aldrich) to a final concentration of 2 µg/mL. Incubate the mixture at 37°C in a thermomixer at 300 rpm.
-
Time-Course Aliquoting & Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot. Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Why TFA/MeCN? The low pH of TFA instantaneously denatures the LAP enzyme, halting the reaction at the exact time point. Acetonitrile precipitates the denatured enzyme, preventing LC column fouling.
-
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured enzyme.
-
LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Quantify the area under the curve (AUC) of the intact peptide relative to the internal standard.
Protocol 2: Human Serum Stability Profiling
Causality: While the LAP assay tests a single enzyme, human serum contains a complex milieu of endo- and exopeptidases, providing a highly accurate prediction of in vivo systemic half-life.
-
Serum Preparation: Thaw pooled human serum (sterile-filtered) and pre-warm to 37°C.
-
Incubation: Spike the peptide into the serum to a final concentration of 10 µM. Incubate at 37°C.
-
Extraction: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), remove 50 µL aliquots and mix with 150 µL of ice-cold precipitation buffer (Acetonitrile containing 0.1% Formic Acid and internal standard).
-
Why 3:1 MeCN? This ratio aggressively disrupts the hydration shells of large serum proteins (like albumin), causing them to precipitate while the smaller peptide remains soluble in the organic-aqueous mixture.
-
-
Quantification: Centrifuge (15,000 × g, 15 min, 4°C), extract the supernatant, evaporate under nitrogen, reconstitute in mobile phase, and analyze via LC-MS/MS to calculate the degradation half-life (t1/2) using a first-order kinetics decay model.
Self-validating LC-MS/MS workflow for quantifying peptide stability and degradation kinetics.
Conclusion
For researchers developing peptide therapeutics, the substitution of natural L-Leucine with (R)-2-Amino-4-cyclobutylbutanoic acid offers a profound pharmacokinetic advantage. By leveraging both stereochemical inversion (D-amino acid) and steric bulk (cyclobutyl ring), this non-natural amino acid effectively blinds the peptide to endogenous proteases. Furthermore, the restricted conformational freedom of the cyclobutyl group can enhance alpha-helical stability, making it an ideal building block for next-generation stapled peptides, antimicrobial agents, and receptor-targeting therapeutics.
References
-
Lu, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology.[Link]
-
Lyu, P. C., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Lucana, M. C., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics.[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Amino-4-cyclobutylbutanoic acid
As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of (R)-2-Amino-4-cyclobutylbutanoic acid. While this compound is an amino acid derivative and is not classified as a hazardous substance by most suppliers, it is imperative to handle all laboratory chemicals with a robust safety protocol to minimize exposure and mitigate potential risks.[1][2][3] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and secure laboratory environment.
Hazard Assessment and Risk Mitigation
(R)-2-Amino-4-cyclobutylbutanoic acid is typically supplied as a white to off-white solid. The primary routes of potential exposure are through inhalation of dust particles, skin contact, and eye contact. While amino acids are generally considered to have low toxicity, the toxicological properties of this specific compound have not been extensively studied.[4][5] Therefore, a prudent approach that minimizes all potential routes of exposure is the cornerstone of safe handling.
The operational plan should always be guided by the principle of minimizing the generation of dust and aerosols.[6] When engineering controls like fume hoods are not sufficient to control exposure, appropriate respiratory protection may be required.[7]
Core Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling (R)-2-Amino-4-cyclobutylbutanoic acid in a standard laboratory setting.[8][9]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory to protect against accidental splashes and airborne particles.[1][9] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[7][9][10] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended as they provide adequate protection against incidental contact and are less likely to cause allergies than latex.[8][9][11] Always inspect gloves for tears or punctures before use and remove them immediately after contact with the chemical.[12][13] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[1][13] For tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat is advised.[1] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required to protect the feet from spills and falling objects.[8][11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for both safety and experimental integrity.
3.1. Receiving and Storage
-
Upon receipt, store (R)-2-Amino-4-cyclobutylbutanoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[6][14]
-
Segregate from incompatible materials such as strong oxidizing agents and strong acids.[2][6][15]
3.2. Weighing and Solution Preparation
-
All handling of the solid compound, especially weighing, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust.[1][11][15]
-
Before handling, ensure all required PPE is correctly worn.
-
Use a spatula for transferring the solid. Avoid scooping directly from the container with weighing paper to minimize dust generation.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3.3. Experimental Use
-
Conduct all reactions involving this compound within a chemical fume hood.[1]
-
Keep the container tightly sealed when not in use.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1][2][14]
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][14] Seek medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air.[1][2][14] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]
-
Minor Spill: For a small spill of the solid, carefully sweep it up and place it in a sealed, suitable container for disposal.[6] Avoid generating dust. Clean the spill area with soap and water.
-
Large Spill: In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance on cleanup.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Unused Compound: (R)-2-Amino-4-cyclobutylbutanoic acid, as a non-hazardous amino acid derivative, may in some cases be disposed of as non-hazardous waste.[4][16] However, always consult your institution's specific waste disposal guidelines. It is best practice to dispose of it as chemical waste in a properly labeled and sealed container.[17][18]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated chemical waste container.[1]
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[1] Never dispose of chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.[18][19]
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling (R)-2-Amino-4-cyclobutylbutanoic acid.
References
- Disposal Procedures for Non Hazardous Waste. (n.d.).
- In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.).
- 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals. (n.d.).
- Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
- Personal protective equipment for handling Amino-PEG6-amine - Benchchem. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- (R)-2-AMINO-4-CYCLOPROPYLBUTANOIC ACID | 1336799-85-9 - Sigma-Aldrich. (n.d.).
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Manager. (2025, October 7).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- General Lab Safety Procedure - Caltech CCE. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
- Personal Protective Equipment - Chemistry and Biochemistry - The Ohio State University. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
- Material Safety Data Sheet - Sigma-Aldrich. (n.d.).
- Personal Protective Equipment - OSHA. (n.d.).
- Safety Data Sheet: Amino acid - Carl ROTH. (n.d.).
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
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- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. osha.gov [osha.gov]
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- 13. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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- 15. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 16. sfasu.edu [sfasu.edu]
- 17. sites.rowan.edu [sites.rowan.edu]
- 18. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 19. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
